E3 ligase Ligand-Linker Conjugate 39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31N5O6 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O6/c1-25(2,3)36-24(35)28-10-8-27(9-11-28)16-13-29(14-16)15-4-5-17-18(12-15)23(34)30(22(17)33)19-6-7-20(31)26-21(19)32/h4-5,12,16,19H,6-11,13-14H2,1-3H3,(H,26,31,32) |
InChI Key |
NGYIRGJPUYZROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Foundational & Exploratory
E3 ligase Ligand-Linker Conjugate 39 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Vepdegestrant (ARV-471): An E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). As a heterobifunctional molecule, ARV-471 engages both the ERα protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This technical guide provides a comprehensive overview of the mechanism of action of ARV-471, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Vepdegestrant (ARV-471)
Vepdegestrant (ARV-471) is an investigational therapeutic agent for the treatment of ER-positive (ER+)/HER2-negative breast cancer.[1] It is composed of three key components: a ligand that binds to the ligand-binding domain of ERα, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.[2][3] By inducing the proximity of ERα and CRBN, ARV-471 hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to specifically eliminate the ERα protein.[4][5] This mechanism of action offers a distinct advantage over traditional inhibitors by removing the target protein entirely, thereby potentially overcoming resistance mechanisms associated with target overexpression or mutation.[6]
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The primary mechanism of action of ARV-471 is the targeted degradation of ERα through the formation of a ternary complex with the CRBN E3 ligase.[5] This process can be broken down into the following key steps:
-
Cellular Entry and Target Engagement : Being orally bioavailable, ARV-471 enters the target cells and its respective ligands bind to ERα and CRBN.[3][7]
-
Ternary Complex Formation : The simultaneous binding of ARV-471 to ERα and CRBN brings these two proteins into close proximity, forming a transient ternary complex (ERα-ARV-471-CRBN).[2]
-
Ubiquitination of ERα : Within the ternary complex, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ERα protein. This results in the formation of a polyubiquitin (B1169507) chain on ERα.[7]
-
Proteasomal Recognition and Degradation : The polyubiquitinated ERα is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2] The proteasome unfolds and degrades the ERα protein into small peptides, while ARV-471 is released and can catalytically induce the degradation of another ERα molecule.[7]
This catalytic cycle allows for the degradation of multiple ERα proteins by a single molecule of ARV-471, leading to a profound and sustained reduction in ERα levels.[7]
Signaling Pathway of ARV-471 Action
Quantitative Data
The efficacy of ARV-471 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | ERα Status | DC50 (nM) | Dmax (%) | IC50 (nM) (Proliferation) | Reference(s) |
| MCF-7 | Wild-type | ~2 | >90 | 0.8 | [8][9][10] |
| T47D | Wild-type | ~2 | >90 | 77.8 | [9][10] |
| Y537S mutant | Mutant | Degrades | >90 | 10.5 | [8][10] |
| D538G mutant | Mutant | Degrades | >90 | 6.1 | [8][10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) (%) | ERα Degradation in Tumor (%) | Reference(s) |
| MCF-7 Xenograft | 3 mg/kg/day, oral | 85 | >90 | [3][11] |
| MCF-7 Xenograft | 10 mg/kg/day, oral | 98 | >90 | [3][11] |
| MCF-7 Xenograft | 30 mg/kg/day, oral | 120 | >90 | [3][11] |
| Y537S PDX | 10 mg/kg/day, oral | 102 | >90 | [3] |
TGI: Tumor Growth Inhibition. PDX: Patient-Derived Xenograft.
Table 3: Clinical Efficacy and Pharmacokinetics (Phase 1/2 VERITAC Trial)
| Parameter | Value | Patient Population | Reference(s) |
| Clinical Benefit Rate (CBR) | 38% | ER+/HER2- mBC (n=71) | [11] |
| CBR in ESR1 mutant | 51.2% | ER+/HER2- mBC (n=41) | [11] |
| Median ER Degradation | 69% | Paired tumor biopsies | [2] |
| Mean ER Degradation | 71% | Paired tumor biopsies | [2] |
| Dose Proportionality | Dose-related increases in AUC24 and Cmax | 30 mg to 500 mg daily doses | [2][11] |
mBC: metastatic Breast Cancer. AUC24: Area under the curve over 24 hours. Cmax: Maximum plasma concentration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of ARV-471.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels in breast cancer cells following treatment with ARV-471.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ARV-471 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of ARV-471 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the β-actin loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Cell Viability/Proliferation Assay (CCK-8)
This assay measures the effect of ARV-471 on the proliferation and viability of ER+ breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
ARV-471 stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.
-
-
ARV-471 Treatment:
-
Prepare serial dilutions of ARV-471 in complete medium.
-
Remove the old medium and add 100 µL of the ARV-471 dilutions to the respective wells. Include vehicle-only and no-cell (blank) controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the ARV-471 concentration to determine the IC50 value.
-
In Vivo MCF-7 Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of ARV-471 in a mouse model of ER+ breast cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
MCF-7 cells
-
17β-estradiol pellets (0.36 mg, 90-day release)
-
Matrigel
-
ARV-471 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation and Cell Implantation:
-
Surgically implant a 17β-estradiol pellet subcutaneously into each mouse.
-
One to two days later, inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the mammary fat pad.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Administer ARV-471 (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 28 days or when tumors reach a maximum size), euthanize the mice.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blotting for ERα degradation).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC like ARV-471.
Conclusion
Vepdegestrant (ARV-471) exemplifies the potential of PROTAC technology to create highly effective and specific protein degraders for therapeutic intervention. Its mechanism of action, centered on the induced degradation of ERα via the ubiquitin-proteasome system, has demonstrated robust preclinical and clinical activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. The continued clinical development of ARV-471 holds promise for a new therapeutic paradigm in the treatment of ER+ breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Crucial Role of IAP Ligands in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component in the design of these heterobifunctional molecules is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Among the various E3 ligases exploited for PROTAC development, the Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1 and XIAP, have garnered significant attention. PROTACs that recruit IAP proteins are often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). This guide provides a comprehensive technical overview of the role of IAP ligands in PROTAC design, focusing on their mechanism of action, quantitative aspects of their performance, and the experimental methodologies used for their characterization.
Mechanism of Action of IAP-based PROTACs
IAP-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an IAP E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
A unique feature of many IAP ligands is their ability to induce dimerization-dependent auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1][2] This can be a double-edged sword in PROTAC design. On one hand, it can lead to a self-limiting mechanism; on the other, the degradation of cIAP1 itself can have therapeutic benefits in certain cancers where cIAP1 is overexpressed.[3] The degradation of the target protein, however, is primarily dependent on the formation of the ternary complex.[4]
IAP Ligands in PROTAC Design
Several classes of small molecules that bind to the BIR domains of IAP proteins have been developed and incorporated into PROTACs. The choice of IAP ligand can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting degrader. The most commonly used IAP ligands in PROTAC design include derivatives of Bestatin, MV1, and LCL-161.[5]
Quantitative Data on IAP Ligands and PROTAC Performance
The efficiency of an IAP-based PROTAC is determined by several factors, including the binding affinity of the IAP ligand for its target E3 ligase and the degradation efficiency of the final PROTAC molecule.
Table 1: Binding Affinities of Common IAP Ligands
| IAP Ligand | Target IAP | Binding Affinity (Ki / Kd / IC50) | Reference |
| AVPI (peptide) | XIAP BIR3 | Ki = 3.6 µM | |
| cIAP1 BIR3 | Ki = 184 nM | ||
| cIAP2 BIR3 | Ki = 316 nM | ||
| MV1 | XIAP BIR3 | Kd = 16 nM | |
| cIAP1 BIR3 | Kd = 5.8 nM | ||
| LCL-161 | XIAP | IC50 = 35 nM | [6] |
| cIAP1 | IC50 = 0.4 nM | [6] | |
| AT-406 (Xevinapant) | XIAP BIR3 | Ki = 66.4 nM | [7][8] |
| cIAP1 BIR3 | Ki = 1.9 nM | [7][8] | |
| cIAP2 BIR3 | Ki = 5.1 nM | [7][8] | |
| GDC-0152 | XIAP BIR3 | Ki = 28 nM | [6] |
| cIAP1 BIR3 | Ki = 17 nM | [6] | |
| cIAP2 BIR3 | Ki = 43 nM | [6] | |
| ML-IAP BIR | Ki = 14 nM | [6] | |
| AZD5582 | cIAP1 BIR3 | IC50 = 15 nM | [8] |
| cIAP2 BIR3 | IC50 = 21 nM | [8] | |
| XIAP BIR3 | IC50 = 15 nM | [8] |
Table 2: Degradation Efficiency of IAP-based PROTACs (SNIPERs)
| PROTAC (SNIPER) | Target Protein | IAP Ligand | Cell Line | DC50 | Dmax | Reference |
| SNIPER-21 | CRABP-II | Bestatin derivative | HT1080 | ~1 µM | Not Reported | [5] |
| SNIPER-23 | CRABP-II | MV1 derivative | IMR32 | ~100 nM | Not Reported | [5] |
| SNIPER-19 | CDK4/6 | Palbociclib-IAP ligand | MM.1S | < 0.1 µM | > 77% | [5] |
| SNIPER-20 | CDK4/6 | Palbociclib-IAP ligand | MM.1S | < 0.1 µM | > 77% | [5] |
| SNIPER-12 | BTK | Aminopyrazole-IAP ligand | THP-1 | 182 ± 57 nM | Not Reported | [5] |
| BCL-XL Degrader (SNIPER-2) | BCL-XL | IAP ligand | MyLa 1929 | Efficient Degradation | Not Reported | [5] |
Experimental Protocols
The development and characterization of IAP-based PROTACs involve a series of key experiments to assess their binding, degradation efficiency, and mechanism of action.
Binding Assays
a) Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics
-
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the PROTAC to the IAP E3 ligase and the target protein individually (binary interactions), and to assess the formation and stability of the ternary complex.
-
Methodology:
-
Immobilize the purified IAP E3 ligase (e.g., cIAP1 or XIAP) on a sensor chip.
-
To determine binary affinity, flow a series of concentrations of the PROTAC over the immobilized E3 ligase and measure the response. Fit the data to a 1:1 binding model to obtain KD.
-
To assess ternary complex formation, pre-incubate a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC.
-
Flow the pre-incubated solutions over the immobilized E3 ligase.
-
Measure the binding response and fit the data to determine the apparent KD for the ternary complex.
-
The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the apparent KD in the presence of the target protein.
-
b) Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To measure the thermodynamic parameters (ΔH, ΔS, and KD) of binary and ternary complex formation.
-
Methodology:
-
For binary interactions, place the purified IAP E3 ligase in the ITC cell and titrate in the PROTAC from the syringe.
-
For ternary complex analysis, place the E3 ligase in the cell and titrate in a pre-mixed solution of the PROTAC and the target protein.
-
Alternatively, place a pre-formed binary complex of the E3 ligase and the PROTAC in the cell and titrate in the target protein.
-
The heat changes upon each injection are measured to determine the binding affinity and thermodynamic profile.
-
Cellular Degradation Assays
a) Western Blotting for Quantifying Protein Degradation
-
Objective: To determine the concentration- and time-dependent degradation of the target protein and the IAP E3 ligase.
-
Methodology:
-
Culture cells to an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours) for DC50 determination, or with a fixed PROTAC concentration for various time points for a time-course analysis.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target protein, the IAP E3 ligase (e.g., cIAP1, XIAP), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to a vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[9][10]
-
b) In-Cell Western™ Assay for Higher Throughput Screening
-
Objective: To provide a more rapid, plate-based quantification of protein degradation.
-
Methodology:
-
Seed cells in a 96-well or 384-well plate and treat with PROTACs as for a standard Western blot.
-
Fix and permeabilize the cells directly in the wells.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a fluorescently-labeled secondary antibody.
-
A second primary antibody for a loading control protein, detected with a secondary antibody of a different fluorescent wavelength, is used for normalization.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Calculate the normalized target protein levels to determine DC50 and Dmax values.[11]
-
Ubiquitination Assays
a) In Vivo Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.
-
Methodology:
-
Transfect cells with a plasmid encoding His-tagged ubiquitin.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Purify the His-tagged ubiquitinated proteins using nickel-NTA agarose (B213101) beads.
-
Elute the proteins and analyze by Western blotting using an antibody against the target protein. An increased smear of high molecular weight bands corresponding to the ubiquitinated target protein in the PROTAC-treated sample indicates successful ubiquitination.[12]
-
Visualization of Pathways and Workflows
Signaling Pathway of IAP-based PROTAC Action
Caption: IAP-based PROTAC signaling pathway.
Experimental Workflow for IAP-based PROTAC Development
Caption: A typical workflow for designing and evaluating IAP-based PROTACs.
Conclusion
IAP ligands are integral components in the design of a significant class of PROTACs. Their ability to recruit cIAP1 and XIAP provides a potent mechanism for the targeted degradation of a wide array of proteins implicated in various diseases. The selection of the IAP ligand, coupled with the optimization of the linker and the target protein binder, is crucial for developing efficient and selective degraders. A thorough understanding of the underlying mechanism of action and the application of a robust suite of biochemical, biophysical, and cellular assays are paramount for the successful development of IAP-based PROTACs as next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
The Advent of cIAP1-Based PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. At the heart of this technology is the E3 ubiquitin ligase, which is recruited by the PROTAC to the protein of interest. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has garnered significant attention as a versatile and effective E3 ligase for PROTAC-mediated degradation. This technical guide provides an in-depth overview of the discovery and development of cIAP1-based PROTACs, detailing key signaling pathways, experimental protocols, and quantitative data to facilitate further research and drug development in this exciting field.
cIAP1: An E3 Ligase with a Central Role in Cellular Signaling
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase that plays a critical role in regulating a multitude of cellular processes, including innate immunity, inflammation, and cell survival.[1][2] Its involvement in key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, makes it an attractive target for therapeutic intervention.[3] cIAP1's ability to be recruited for targeted protein degradation is largely thanks to the development of small molecule IAP antagonists, often referred to as SMAC mimetics. These compounds bind to the Baculovirus IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that promotes its E3 ligase activity and autoubiquitination, leading to its own degradation. This unique feature can be harnessed to simultaneously degrade a target protein and modulate cIAP1 levels.
Key Signaling Pathways Involving cIAP1
The signaling cascades regulated by cIAP1 are complex and context-dependent. Below are simplified representations of its role in the canonical and non-canonical NF-κB pathways.
References
In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 39
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
E3 ligase Ligand-Linker Conjugate 39, also identified as cIAP1 Ligand-Linker Conjugates 5, is a crucial chemical entity in the field of targeted protein degradation. This conjugate, comprising a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase and a flexible linker, serves as a foundational component for the creation of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of proteolysis-targeting chimeras (PROTACs) that function by inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins. This guide provides a comprehensive overview of the structure, function, and application of this conjugate, including quantitative data and detailed experimental protocols.
Structure of this compound (cIAP1 Ligand-Linker Conjugates 5)
The chemical structure of this compound is based on a derivative of the IAP antagonist LCL161, connected to a linker. While the exact 2D structure is proprietary and detailed in specific publications, its key components are:
-
cIAP1 Ligand: A high-affinity moiety derived from an IAP antagonist that specifically binds to the BIR3 domain of cIAP1. This interaction is essential for recruiting the E3 ligase machinery.
-
Linker: A flexible chain, often polyethylene (B3416737) glycol (PEG)-based, that connects the cIAP1 ligand to a warhead that binds the protein of interest. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.
Molecular Formula: C37H55N5O8S[1]
Function and Mechanism of Action
This compound is a key building block for the synthesis of SNIPERs. The fundamental function of a SNIPER is to hijack the ubiquitin-proteasome system to selectively degrade a target protein.
The mechanism of action proceeds through the following steps:
-
Ternary Complex Formation: The SNIPER molecule, containing the cIAP1 ligand from Conjugate 39 and a ligand for the target protein, simultaneously binds to both cIAP1 E3 ligase and the target protein, forming a ternary complex.
-
Ubiquitination: The proximity induced by the SNIPER allows the E3 ligase (cIAP1) to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the SNIPER molecule to engage in another degradation cycle.
This catalytic mode of action allows for the degradation of target proteins at low compound concentrations.
Quantitative Data
The following table summarizes key quantitative data for SNIPERs developed using cIAP1 Ligand-Linker Conjugate 39 and its derivatives, as reported in the literature. These values are crucial for assessing the potency and efficacy of the resulting protein degraders.
| SNIPER Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER(AR)-51 | Androgen Receptor | 22Rv1 | 30 | ~90 | --INVALID-LINK-- |
| SNIPER(AR)-53 | Androgen Receptor | 22Rv1 | 10 | >90 | --INVALID-LINK-- |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis of a SNIPER Molecule using cIAP1 Ligand-Linker Conjugate 39
This protocol describes a general procedure for conjugating a ligand for a protein of interest (POI-ligand) with a carboxylic acid handle to the amine group of cIAP1 Ligand-Linker Conjugate 39.
Materials:
-
cIAP1 Ligand-Linker Conjugate 39 (with a terminal amine)
-
POI-ligand with a carboxylic acid functional group
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the POI-ligand-COOH (1.0 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of cIAP1 Ligand-Linker Conjugate 39 (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final SNIPER molecule.
Evaluation of Protein Degradation by Western Blotting
This protocol outlines the steps to assess the degradation of a target protein in cultured cells treated with a SNIPER molecule.
Materials:
-
Cultured cells expressing the protein of interest
-
SNIPER compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SNIPER compound (and DMSO as a vehicle control) for the desired time (e.g., 24 hours).
-
For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the SNIPER.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable tool for the development of SNIPERs, enabling the targeted degradation of a wide range of proteins. Its ability to recruit the cIAP1 E3 ligase offers a distinct mechanism within the PROTAC landscape. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this conjugate in their drug discovery and chemical biology programs. Further optimization of the linker and the target protein ligand in conjunction with this cIAP1-recruiting moiety will continue to expand the therapeutic potential of this technology.
References
The Critical Role of the Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable."[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cell.[2] This is achieved by hijacking the cell's own machinery for protein disposal: the ubiquitin-proteasome system (UPS). This guide provides an in-depth technical overview of the intricate interplay between PROTACs and the UPS, offering detailed experimental protocols and quantitative data to aid researchers in the development and evaluation of these novel therapeutics.
The Ubiquitin-Proteasome System (UPS): The Cell's Disposal Machinery
The UPS is a highly regulated and essential cellular process responsible for the degradation of most intracellular proteins, thereby controlling a vast array of cellular functions, including cell cycle progression, signal transduction, and quality control.[3] The system operates through a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small 76-amino acid regulatory protein. This "kiss of death" marks the protein for recognition and degradation by the 26S proteasome, a large multi-protein complex.[2][4]
The ubiquitination process is carried out by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates the ubiquitin molecule by forming a high-energy thioester bond with its C-terminus.[5]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[5]
-
E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It specifically binds to both the target protein and the ubiquitin-loaded E2 enzyme, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[5] The human genome encodes for over 600 E3 ligases, providing a high degree of specificity to the degradation process.[6]
Successive cycles of ubiquitination lead to the formation of a polyubiquitin (B1169507) chain on the target protein, which then serves as a recognition signal for the 26S proteasome.[7] The proteasome unfolds, deubiquitinates, and proteolytically cleaves the target protein into small peptides.
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8] By simultaneously binding to both the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[9] This proximity facilitates the E3 ligase-mediated polyubiquitination of the POI, marking it for degradation by the proteasome.[2] A key feature of PROTACs is their catalytic mode of action; after inducing the degradation of one POI molecule, the PROTAC is released and can engage another, leading to the degradation of multiple target proteins by a single PROTAC molecule.[1]
Key Experimental Protocols for PROTAC Evaluation
A robust and multi-faceted experimental approach is crucial for the successful development and characterization of PROTACs. The following section provides detailed methodologies for key assays.
Protocol 1: Western Blot for Quantifying PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound dissolved in a suitable vehicle (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2] Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[10] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[2] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2] After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2][11]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[12]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC compound and vehicle control (DMSO)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents as described in Protocol 1
Procedure:
-
Reaction Setup: Prepare a master mix containing the ubiquitination buffer, ATP, ubiquitin, E1, E2, and the target protein.
-
Initiate Reaction: Add the E3 ligase complex and the PROTAC (or vehicle control) to the master mix to start the reaction. Set up control reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on all components.[12]
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting as described in Protocol 1, using a primary antibody against the target protein.
-
Data Interpretation: A successful PROTAC will induce the appearance of higher molecular weight bands or a smear above the unmodified target protein band, indicating polyubiquitination.[12]
Protocol 3: Cell Viability Assays
It is essential to evaluate the cytotoxic effects of PROTACs to ensure that the observed protein degradation is not a result of general cellular toxicity.[8]
Commonly Used Assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[8]
General Procedure (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[8]
-
Reagent Addition and Lysis: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well. Mix on an orbital shaker to induce cell lysis.[8]
-
Signal Measurement: Incubate at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 4: Cellular Permeability Assays
The ability of a PROTAC to cross the cell membrane is a critical determinant of its efficacy.[13]
Key Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[13]
-
Caco-2 Permeability Assay: A cell-based assay that uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[13]
General Workflow for Caco-2 Assay:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a differentiated monolayer is formed.
-
Compound Addition: Add the PROTAC compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation and Sampling: Incubate for a specific time and collect samples from the opposite compartment.
-
Quantification: Analyze the concentration of the PROTAC in the donor and receiver compartments using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess influx and efflux.
Quantitative Data in PROTAC Development
The systematic collection and analysis of quantitative data are paramount for the rational design and optimization of PROTACs. Key parameters include binding affinities, degradation efficacy, and cooperativity.
Table 1: Quantitative Parameters for Evaluating PROTAC Efficacy
| Parameter | Description | Typical Assay(s) |
| Binary Binding Affinity (KD) | The dissociation constant for the binding of the PROTAC to the target protein and to the E3 ligase individually. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI)[14] |
| Ternary Complex Formation | The formation of the POI-PROTAC-E3 ligase complex. | SPR, ITC, BLI, Native Mass Spectrometry, NanoBRET[4][14][15] |
| Cooperativity (α) | A measure of the influence of one protein on the PROTAC's affinity for the other protein in the ternary complex. An α > 1 indicates positive cooperativity. | Calculated from binary and ternary KD values measured by SPR or ITC.[1] |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. | Western Blot, HiBiT/NanoLuc assays, Mass Spectrometry-based proteomics[7][9][16] |
| Dmax | The maximal level of protein degradation achieved by a PROTAC. | Western Blot, HiBiT/NanoLuc assays, Mass Spectrometry-based proteomics[7][9][16] |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Kinetic Western Blot, Real-time HiBiT/NanoLuc assays[7] |
| IC50 (Cell Viability) | The concentration of a PROTAC that inhibits cell viability by 50%. | MTT, CellTiter-Glo®, and other cell viability assays[8] |
Table 2: Representative Data for BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM, 72h) | Reference |
| MZ1 | VHL | HeLa | ~10-50 | >90 | ~100-500 | [8][11] |
| ARV-825 | CRBN | RS4;11 | 1 | >95 | 3.6 | [8] |
| QCA570 | CRBN | 22Rv1 | 0.23 | >90 | 0.44 | [8] |
Conclusion
The ubiquitin-proteasome system is central to the mechanism of action of PROTACs, providing the cellular machinery that these innovative molecules harness to achieve targeted protein degradation. A thorough understanding of the UPS and the application of a comprehensive suite of quantitative biophysical and cellular assays are indispensable for the successful development of PROTAC-based therapeutics. The detailed protocols and data presented in this guide offer a foundational framework for researchers to advance their PROTAC discovery and development programs, ultimately paving the way for new treatments for a wide range of diseases.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. selvita.com [selvita.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 39 for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-Linker Conjugate 39, a critical component in the development of targeted protein degraders. This document details its mechanism of action, provides quantitative data on its application, and outlines key experimental protocols for its use and evaluation.
Introduction: Harnessing the Ubiquitin-Proteasome System
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is achieved through the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).
A key component of this system is the E3 ubiquitin ligase, which is responsible for tagging target proteins with ubiquitin, marking them for degradation by the proteasome. "this compound," also known as "cIAP1 Ligand-Linker Conjugate 5," is a chemical moiety designed to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2] This conjugate serves as a foundational building block for a class of PROTACs known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2][3]
This guide will focus on the application of this conjugate in the development of SNIPERs targeting the Androgen Receptor (AR), a key driver in prostate cancer, as detailed in the seminal work by Shibata et al. (2018).
Mechanism of Action
SNIPERs constructed with this compound function by forming a ternary complex between the target protein (e.g., Androgen Receptor) and the cIAP1 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data: SNIPERs Targeting Androgen Receptor
The following tables summarize the quantitative data for a series of Androgen Receptor-targeting SNIPERs (SNIPER(AR)s) developed using a cIAP1 ligand-linker conjugate similar to Conjugate 39. The data is extracted from Shibata N, et al. J Med Chem. 2018;61(2):543-575.
Table 1: In Vitro Degradation of Androgen Receptor
| Compound | DC50 (µM) in 22Rv1 cells | Dmax (%) in 22Rv1 cells | DC50 (µM) in VCaP cells | Dmax (%) in VCaP cells |
| SNIPER(AR)-51 (42a) | 0.3 | >90 | 0.3 | >90 |
| SNIPER(AR)-39 | 1 | ~80 | 1 | ~80 |
| SNIPER(AR)-42 | 3 | ~70 | 3 | ~70 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinity of SNIPER(AR)-51 Components
| Ligand | Target | IC50 (nM) |
| AR Ligand portion of 42a | Androgen Receptor | 100 |
| IAP Ligand portion of 42a | cIAP1 | 2.5 |
| IAP Ligand portion of 42a | XIAP | 1.5 |
IC50: Half-maximal inhibitory concentration.
Table 3: Anti-proliferative Activity of SNIPER(AR)-51
| Cell Line | GI50 (µM) |
| VCaP | 0.3 |
| 22Rv1 | 1 |
GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are based on the procedures described in Shibata N, et al. J Med Chem. 2018;61(2):543-575 and other relevant sources.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a SNIPER compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP)
-
SNIPER compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the SNIPER compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the percentage of protein degradation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of SNIPER compounds on cell proliferation and viability.
Materials:
-
Prostate cancer cell lines
-
SNIPER compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the target protein, the SNIPER, and the E3 ligase.
Materials:
-
Treated cell lysates (prepared in a non-denaturing lysis buffer)
-
Antibody against the target protein (e.g., anti-AR) or a tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-AR, anti-cIAP1)
Procedure:
-
Immunoprecipitation: Incubate the cell lysate with the anti-target protein antibody, followed by the addition of protein A/G magnetic beads to pull down the protein-antibody complex.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of both the target protein and the E3 ligase. An increased signal for the E3 ligase in the SNIPER-treated sample compared to the control indicates ternary complex formation.
Mandatory Visualizations
Signaling Pathway of SNIPER-Mediated AR Degradation
Experimental Workflow for SNIPER Evaluation
References
- 1. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for E3 Ligase Ligand-Linker Conjugate 39 (cIAP1 Ligand-Linker Conjugate 5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of E3 Ligase Ligand-Linker Conjugate 39, also identified as cIAP1 Ligand-Linker Conjugate 5. This conjugate incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a flexible linker, serving as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), specifically within the class of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
The synthesis is based on the procedures outlined in the seminal work by Shibata et al. in the Journal of Medicinal Chemistry (2018), which details the development of protein degradation inducers for the androgen receptor.
Overview of the Synthesis
The synthesis of this compound involves a multi-step process. The general workflow begins with the preparation of a functionalized IAP ligand, followed by its conjugation to a linker moiety. This protocol will focus on the key steps to assemble the final ligand-linker conjugate.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the experimental procedures described by Shibata N, et al. (2018).
Materials and Reagents:
-
(S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid
-
(S)-2-amino-N-((S)-1-((S)-2-aminopropyl)pyrrolidin-2-yl)-2-cyclohexylacetamide
-
1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)benzene
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
CH2Cl2 (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
Step 1: Synthesis of the IAP Ligand-Linker Precursor
-
To a solution of (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of (S)-2-amino-N-((S)-1-((S)-2-aminopropyl)pyrrolidin-2-yl)-2-cyclohexylacetamide (1.0 eq) in DMF to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected IAP ligand.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected IAP ligand (1.0 eq) in a mixture of CH2Cl2 and TFA (1:1 v/v).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine is used in the next step without further purification.
Step 3: Coupling with the Linker Moiety
-
To a solution of the deprotected IAP ligand (1.0 eq) and 1-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)benzene (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 solution followed by brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 4: Final Purification
-
Purify the crude product from Step 3 by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical yields and characterization data for the key intermediates and the final product based on the reported synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| Boc-protected IAP Ligand | C26H48N4O4 | 496.69 | 70-80 | ¹H NMR, LC-MS |
| This compound | C37H55N5O8S | 729.93 | 50-60 | ¹H NMR, ¹³C NMR, HRMS |
Signaling Pathway and Mechanism of Action
This compound is a component of SNIPERs, which function by inducing the degradation of target proteins through the ubiquitin-proteasome system. The IAP ligand portion of the conjugate binds to cellular inhibitor of apoptosis proteins (cIAPs), which are E3 ubiquitin ligases. When this conjugate is attached to a ligand for a target protein, it forms a PROTAC molecule. This PROTAC then facilitates the formation of a ternary complex between the target protein and the cIAP E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Mechanism of Action Diagram
Application Note: Conjugation of a Protein of Interest to a Ligand using Amine-Reactive Chemistry
Introduction
Protein-ligand conjugates are essential tools in biomedical research and drug development, enabling applications such as targeted drug delivery, immunoassays, and proteomics. This document provides a detailed protocol for the conjugation of a protein of interest to "Conjugate 39," a hypothetical amine-reactive ligand. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary amines on the protein surface.
The "Conjugate 39" is assumed to be an NHS-ester functionalized small molecule. This chemistry is chosen for its reliability and efficiency in aqueous buffers at physiological pH. The following sections will detail the necessary reagents, equipment, and step-by-step instructions for the conjugation, purification, and characterization of the resulting protein-ligand conjugate.
Materials and Reagents
Table 1: Required Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Protein of Interest | N/A | N/A | -20°C or -80°C |
| Conjugate 39 (NHS Ester) | N/A | N/A | -20°C, Desiccated |
| Phosphate-Buffered Saline (PBS), 10X | Various | Various | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Various | Various | Room Temperature |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 | Room Temperature |
| Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher | 23225 | Room Temperature |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents | Various | Various | Various |
| Coomassie Brilliant Blue Stain | Various | Various | Room Temperature |
| pH meter | Various | N/A | N/A |
| Spectrophotometer | Various | N/A | N/A |
| Microcentrifuge | Various | N/A | N/A |
| Pipettes and tips | Various | N/A | N/A |
Experimental Protocols
Preparation of Buffers and Reagents
-
Conjugation Buffer (1X PBS, pH 7.2-8.0): Dilute 10X PBS to 1X with ultrapure water. Adjust the pH to between 7.2 and 8.0 using 1 M NaOH or 1 M HCl. This pH range is optimal for the reaction between NHS esters and primary amines.
-
Protein Solution: Prepare a 1-5 mg/mL solution of the protein of interest in the conjugation buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer using a desalting column.
-
"Conjugate 39" Stock Solution: Immediately before use, dissolve the "Conjugate 39" NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive, so it is crucial to use anhydrous DMSO and handle the reagent quickly.
Protein-Ligand Conjugation
The following workflow outlines the steps for conjugating your protein of interest with "Conjugate 39".
Figure 1: Experimental workflow for protein-ligand conjugation.
-
Molar Ratio Calculation: Determine the desired molar excess of "Conjugate 39" to protein. A starting point is often a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.
-
Volume of "Conjugate 39" (µL) = (Molar excess × Protein concentration (mg/mL) × Protein volume (mL)) / (Protein MW (kDa) × "Conjugate 39" concentration (mM))
-
-
Conjugation Reaction: Add the calculated volume of the "Conjugate 39" stock solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times may be necessary for less reactive proteins.
Purification of the Conjugate
It is essential to remove unreacted "Conjugate 39" and any reaction byproducts.
-
Desalting Column Preparation: Prepare a Zeba™ Spin Desalting Column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Buffer Exchange: Equilibrate the column with the conjugation buffer or a suitable storage buffer (e.g., PBS).
-
Purification: Apply the entire reaction mixture to the top of the desalting column resin. Centrifuge the column to collect the purified protein-ligand conjugate. The unreacted small molecules will be retained in the column matrix.
Characterization of the Conjugate
After purification, it is important to characterize the conjugate to determine the protein concentration and the degree of labeling.
-
Protein Concentration: Determine the protein concentration of the purified conjugate using a BCA assay.
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. The conjugated protein should have a slightly higher molecular weight than the unconjugated protein, which may be visible as a band shift, especially if the ligand is large or multiple ligands are attached.
Table 2: Example SDS-PAGE Analysis
| Lane | Sample | Observed Molecular Weight (kDa) | Notes |
| 1 | Molecular Weight Marker | N/A | Provides a size reference. |
| 2 | Unconjugated Protein | 50 | Sharp band at the expected size. |
| 3 | Purified Conjugate | 51-53 | A slightly smeared band or a band with a higher apparent molecular weight, indicating successful conjugation. |
Signaling Pathway Conceptualization
The following diagram illustrates a hypothetical signaling pathway that could be investigated using a protein-ligand conjugate. In this example, the protein of interest is an antibody that, when conjugated to "Conjugate 39" (a hypothetical drug), targets a specific cell surface receptor to induce apoptosis.
Figure 2: Targeted cell apoptosis signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | - Protein buffer contains primary amines (e.g., Tris).- "Conjugate 39" is hydrolyzed.- pH of the conjugation buffer is too low. | - Exchange the protein into an amine-free buffer.- Prepare a fresh stock solution of "Conjugate 39" in anhydrous DMSO.- Ensure the conjugation buffer pH is between 7.2 and 8.0. |
| Protein precipitation | - High concentration of organic solvent (DMSO).- Protein is not stable under the reaction conditions. | - Keep the volume of the "Conjugate 39" stock solution to less than 10% of the total reaction volume.- Perform the conjugation at 4°C. |
| Poor recovery after purification | - Incorrect choice of desalting column MWCO.- Protein has bound nonspecifically to the column. | - Use a desalting column with a molecular weight cutoff (MWCO) that is appropriate for the protein size.- Consult the column manufacturer's instructions for troubleshooting. |
Conclusion
This application note provides a comprehensive protocol for the conjugation of a protein of interest to the amine-reactive "Conjugate 39." By following these steps, researchers can reliably produce protein-ligand conjugates for a wide range of applications. The provided troubleshooting guide and conceptual diagrams serve to facilitate the successful implementation of this important bioconjugation technique.
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cIAP1 Ligand-Linker Conjugate 5 in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the underlying principles, detailed experimental protocols for key cell-based assays, and representative data for assessing the efficacy of cIAP1-recruiting PROTACs, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).
Introduction to cIAP1 Ligand-Linker Conjugate 5
cIAP1 Ligand-Linker Conjugate 5 is a chemical entity composed of a ligand that binds to the Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase, and a linker for conjugation to a target protein ligand. This conjugate is a crucial component in the design of SNIPERs, which are heterobifunctional molecules that induce the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
The SNIPER molecule, formed by attaching a POI ligand to cIAP1 Ligand-Linker Conjugate 5, facilitates the formation of a ternary complex between the POI and cIAP1. This proximity triggers the polyubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome. A notable feature of cIAP1-based degraders is that they often induce the simultaneous degradation of cIAP1 itself through auto-ubiquitination, which can contribute to the overall cellular response.[1][2][3]
Data Presentation: Efficacy of cIAP1-Recruiting PROTACs
The efficacy of PROTACs developed using cIAP1 Ligand-Linker Conjugate 5 can be quantified by determining their half-maximal degradation concentration (DC₅₀) for the target protein and their half-maximal inhibitory concentration (IC₅₀) for cell viability. The following tables summarize representative data for cIAP1-recruiting SNIPERs targeting the oncoproteins BCR-ABL and BRD4.
| Compound ID | Target Protein | Cell Line | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SNIPER(ABL)-39 | BCR-ABL | K562 | Western Blot | ~10 | >90 | [4][5] |
| SNIPER(ABL)-024 | BCR-ABL | K562 | Western Blot | 5000 | Not Reported | [6] |
| Compound ID | Target Protein | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| SNIPER(ABL)-39 | BCR-ABL | K562 | Cell Viability | ~10 | [4] |
| SNIPER(BRD)-1 | BRD4 | Burkitt's Lymphoma Cells | Cell Viability | <1 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: cIAP1 signaling pathways and the mechanism of SNIPER-mediated protein degradation.
Caption: General experimental workflow for evaluating cIAP1-recruiting PROTACs.
Experimental Protocols
The following are detailed protocols for the essential cell-based assays to characterize a cIAP1-recruiting PROTAC developed using cIAP1 Ligand-Linker Conjugate 5.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein and cIAP1 in response to SNIPER treatment and to determine the DC₅₀ value.
Materials:
-
Cell Line: Relevant cancer cell line (e.g., K562 for BCR-ABL, THP-1 for BRD4).
-
SNIPER Compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Gels, running buffer, and electrophoresis apparatus.
-
Membrane Transfer: PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Anti-Target Protein (e.g., anti-BCR-ABL, anti-BRD4)
-
Anti-cIAP1
-
Anti-Loading Control (e.g., anti-GAPDH, anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of SNIPER concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 6, 12, 24 hours).[5] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 20-30 minutes and then centrifuge to collect the supernatant.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate for detection using a chemiluminescence imager.[8]
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein and cIAP1 band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the SNIPER concentration to determine the DC₅₀ value.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the SNIPER and determine the IC₅₀ value.
Materials:
-
Cell Line: Relevant cancer cell line.
-
SNIPER Compound: Stock solution in DMSO.
-
Assay Plates: Opaque-walled 96-well plates.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate Reader: Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the SNIPER compound.
-
Add 10 µL of the diluted compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the SNIPER concentration to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cell Line: Relevant cancer cell line.
-
SNIPER Compound: Stock solution in DMSO.
-
Assay Plates: Opaque-walled 96-well plates.
-
Plate Reader: Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plate for a time sufficient to induce apoptosis (e.g., 24 hours).
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
These protocols provide a robust framework for the initial characterization of cIAP1-recruiting PROTACs developed with cIAP1 Ligand-Linker Conjugate 5. Optimization of cell densities, incubation times, and compound concentrations may be necessary for specific cell lines and target proteins.
References
- 1. promega.com [promega.com]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols for SNIPER-mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to SNIPER Technology
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) represent a novel strategy in targeted protein degradation.[1] SNIPERs are heterobifunctional small molecules designed to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] This technology offers a powerful tool to target proteins that have traditionally been considered "undruggable," such as scaffold proteins and transcription factors.
The core structure of a SNIPER molecule consists of three key components: a ligand that specifically binds to the target protein (POI), a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2] Unlike other protein degradation technologies like PROTACs, which commonly recruit E3 ligases such as VHL and Cereblon, SNIPERs specifically engage IAP family members, primarily cIAP1 and XIAP.[4]
The mechanism of action involves the SNIPER molecule simultaneously binding to the POI and an IAP E3 ligase, forming a ternary complex.[5] This proximity induces the ubiquitination of the POI by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A unique feature of SNIPERs is their ability to often induce the simultaneous degradation of the recruited IAPs (cIAP1 and XIAP) along with the target protein, which can be advantageous in cancer therapy as IAPs are frequently overexpressed in tumor cells and contribute to treatment resistance.[3][4]
Quantitative Data Summary
The efficacy of SNIPERs is typically quantified by their degradation capability (DC50, the concentration required to degrade 50% of the target protein) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several published SNIPER molecules.
| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| SNIPER(ER)-87 | Estrogen Receptor α (ERα) | MCF-7 | 0.097 µM (IC50) | Not Reported | Not Reported | |
| SNIPER(ABL)-013 | BCR-ABL | Not Reported | 20 µM | Not Reported | Not Reported | |
| SNIPER(ABL)-015 | BCR-ABL | Not Reported | 5 µM | Not Reported | Not Reported | |
| SNIPER(ABL)-019 | BCR-ABL | Not Reported | 0.3 µM | Not Reported | Not Reported | |
| SNIPER(ABL)-024 | BCR-ABL | Not Reported | 5 µM | Not Reported | Not Reported | |
| SNIPER(ABL)-033 | BCR-ABL | Not Reported | 0.3 µM | Not Reported | Not Reported | |
| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 nM | >90% | 6 hours | [6] |
| SNIPER(ABL)-058 | BCR-ABL | Not Reported | 10 µM | Not Reported | Not Reported | |
| SNIPER(BRD)-1 | BRD4 | LNCaP | Not Reported | >80% | 6 hours | [5] |
Signaling Pathways and Experimental Workflows
SNIPER Mechanism of Action
Caption: Mechanism of SNIPER-mediated protein degradation.
General Experimental Workflow for SNIPER Evaluation
Caption: Workflow for evaluating SNIPER molecule efficacy.
Experimental Protocols
Western Blot Analysis of Protein Degradation
This protocol is designed to quantify the degradation of the target protein (POI) and IAPs (cIAP1 and XIAP) following SNIPER treatment.
Materials:
-
Cell culture reagents
-
SNIPER compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to POI, cIAP1, XIAP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For many common cancer cell lines, a seeding density of 2.5 x 10^5 to 5 x 10^5 cells/well is appropriate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the SNIPER compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours) to determine DC50 and Dmax. A time-course experiment (e.g., at a fixed concentration for 2, 4, 8, 16, 24 hours) can also be performed.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions for commercially available antibodies:
-
Anti-ERα: 1:1000
-
Anti-BCR-ABL: 1:500 - 1:1000
-
Anti-cIAP1: 1:1000
-
Anti-XIAP: 1:1000
-
Anti-GAPDH/β-actin: 1:5000 - 1:10000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
-
Calculate DC50 and Dmax values by plotting the normalized protein levels against the logarithm of the SNIPER concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after SNIPER treatment.
Materials:
-
96-well plates
-
Cell culture reagents
-
SNIPER compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the SNIPER compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of SNIPER that inhibits cell viability by 50%) by plotting cell viability against the logarithm of the SNIPER concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following SNIPER treatment using flow cytometry.
Materials:
-
6-well plates
-
Cell culture reagents
-
SNIPER compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the SNIPER compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Disclaimer
These protocols provide a general framework. Optimization of specific parameters such as cell seeding density, reagent concentrations, and incubation times may be necessary for different cell lines and SNIPER molecules. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Bcr-Abl Antibodies | Invitrogen [thermofisher.com]
- 6. kumc.edu [kumc.edu]
Applications of IAP-Based Degraders in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that act as endogenous inhibitors of apoptosis, or programmed cell death.[1] Overexpressed in many cancer types, IAPs contribute to tumor growth, survival, and resistance to therapy.[2] IAP-based degraders, a class of Proteolysis Targeting Chimeras (PROTACs), leverage the ubiquitin-proteasome system to selectively eliminate specific cancer-driving proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP.[3] This induced proximity triggers the ubiquitination and subsequent degradation of the POI, offering a powerful strategy to combat cancer.[4]
This document provides detailed application notes, experimental protocols, and data on the use of IAP-based degraders in cancer research.
Signaling Pathways
IAP-based degraders modulate key signaling pathways involved in cancer cell survival and proliferation. The primary mechanisms involve the degradation of a target oncoprotein and the concurrent modulation of IAP-regulated pathways, such as apoptosis and NF-κB signaling.
Mechanism of Action of IAP-Based Degraders
IAP-based degraders, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), function by hijacking the cellular protein degradation machinery.[5] The degrader molecule forms a ternary complex with the target protein and an IAP E3 ligase.[6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The degrader is then released to target another protein molecule, acting in a catalytic manner.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Designing Potent Protein Degraders: Application and Protocols for PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 39
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] This is achieved through a heterobifunctional molecule composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5][6] This document provides detailed application notes and experimental protocols for the design and characterization of PROTACs utilizing E3 Ligase Ligand-Linker Conjugate 39, a pre-synthesized molecule incorporating a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase.[7] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to this compound
This compound is a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7] CRBN is a widely utilized E3 ligase in PROTAC development due to its broad tissue expression and well-characterized binders.[4][8] Conjugate 39 consists of a Thalidomide derivative, which serves as the CRBN-binding moiety, attached to a flexible linker. This pre-functionalized conjugate simplifies the synthesis of PROTACs by allowing for the direct coupling of a POI ligand. The choice of linker length and composition is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[9]
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[3][10] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
PROTAC Synthesis using Conjugate 39
The synthesis of a PROTAC using this compound typically involves a standard coupling reaction between the terminal functional group of the linker on Conjugate 39 and a complementary functional group on the POI ligand.
Materials:
-
This compound
-
POI ligand with a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Protocol (Amide Coupling Example):
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Caption: General workflow for PROTAC synthesis.
Biochemical Binding Assays
To confirm that the synthesized PROTAC retains affinity for both the POI and CRBN, biochemical binding assays are essential.
3.2.1. Target Engagement Assay (e.g., Fluorescence Polarization)
Objective: To measure the binding affinity of the PROTAC to the POI.
Materials:
-
Purified POI
-
Fluorescently labeled tracer ligand for the POI
-
Synthesized PROTAC
-
Assay buffer
-
384-well microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified POI.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the IC50 value from the competition binding curve.
3.2.2. E3 Ligase Binding Assay (e.g., TR-FRET)
Objective: To measure the binding affinity of the PROTAC to the CRBN E3 ligase complex.
Materials:
-
Purified CRBN-DDB1-CUL4A-Rbx1 (CRL4^CRBN) complex
-
Biotinylated CRBN ligand
-
Europium-labeled streptavidin
-
Allophycocyanin (APC)-labeled anti-tag antibody (if the complex is tagged)
-
Synthesized PROTAC
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the CRL4^CRBN complex, biotinylated CRBN ligand, and Europium-labeled streptavidin.
-
Add the serially diluted PROTAC to the wells.
-
Incubate for 1-4 hours at room temperature.
-
Add the APC-labeled antibody.
-
Incubate for 1 hour at room temperature.
-
Measure the TR-FRET signal.
-
Calculate the IC50 value from the competition binding curve.
Ternary Complex Formation Assays
The formation of a stable ternary complex is crucial for PROTAC efficacy.[11][12][13]
3.3.1. In Vitro Pull-down Assay
Objective: To qualitatively assess the formation of the POI-PROTAC-CRBN complex.
Materials:
-
Purified, tagged POI (e.g., His-tag)
-
Purified CRBN complex
-
Synthesized PROTAC
-
Affinity beads (e.g., Ni-NTA agarose)
-
Wash and elution buffers
-
SDS-PAGE and Western blot reagents
Protocol:
-
Incubate the tagged POI with the synthesized PROTAC and the CRBN complex in binding buffer for 2-4 hours at 4°C.
-
Add affinity beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and a component of the CRBN complex.
3.3.2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and ternary complex formation in a cellular environment.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
Protocol:
-
Treat cultured cells with the PROTAC or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting for the POI. An increase in the thermal stability of the POI upon PROTAC treatment indicates target engagement.
In-Cell Protein Degradation Assays
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.[1][14]
3.4.1. Western Blotting
Objective: To quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against the POI and a loading control.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
Caption: Western blot experimental workflow.
3.4.2. In-Cell Western (ICW) / High-Content Imaging
Objective: To perform higher-throughput quantification of protein degradation.
Materials:
-
Cultured cells in 96- or 384-well plates
-
Synthesized PROTAC
-
Fixation and permeabilization buffers
-
Primary antibody against the POI
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Imaging system or plate reader
Protocol:
-
Seed and treat cells with the PROTAC as for Western blotting.
-
Fix and permeabilize the cells in the plate.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and a nuclear stain.
-
Acquire images and quantify the fluorescence intensity of the POI signal, normalizing to the cell number (DAPI signal).
-
Calculate the percentage of degradation and determine DC50 and Dmax values.
Data Presentation
Quantitative data from the characterization of a PROTAC derived from Conjugate 39 should be summarized in clear, structured tables for easy comparison. Below are examples of tables for presenting key experimental data.
Table 1: Biochemical and Cellular Activity of PROTAC-X
| Parameter | Value | Assay Method |
| Binding Affinity | ||
| POI Binding (IC50) | 50 nM | Fluorescence Polarization |
| CRBN Binding (IC50) | 120 nM | TR-FRET |
| Cellular Degradation | ||
| DC50 | 25 nM | Western Blot (24h) |
| Dmax | >95% | Western Blot (24h) |
| Selectivity | ||
| Off-target Protein 1 DC50 | >10 µM | Western Blot (24h) |
| Off-target Protein 2 DC50 | >10 µM | Western Blot (24h) |
Table 2: Ternary Complex Formation and Cooperativity
| Parameter | Value | Assay Method |
| Ternary Complex Formation | ||
| Cooperativity (α) | 5 | Isothermal Titration Calorimetry |
| CETSA Shift (ΔTm) | +5°C | Cellular Thermal Shift Assay |
Conclusion
The use of pre-synthesized this compound provides a streamlined approach to the development of potent and selective CRBN-recruiting PROTACs. The protocols and guidelines presented in this document offer a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of these novel protein degraders. Rigorous experimental validation using the described assays is critical for advancing promising PROTAC candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ternary Complex Formation [promega.sg]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. academic.oup.com [academic.oup.com]
Application Note: In Vitro Ubiquitination Assay with cIAP1 Ligand-Linker Conjugate 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key member of the E3 ubiquitin ligase family, playing a critical role in various cellular processes, including the regulation of apoptosis and immune signaling.[1] cIAP1's E3 ligase activity facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. This function has made cIAP1 an attractive target for therapeutic intervention, particularly in oncology.
cIAP1 Ligand-Linker Conjugates are bifunctional molecules, often categorized as Proteolysis Targeting Chimeras (PROTACs), designed to harness the cell's own protein degradation machinery.[1] These conjugates consist of a ligand that binds to cIAP1, a linker, and a ligand that binds to a specific protein of interest (POI). By bringing cIAP1 into close proximity with the POI, the conjugate induces the ubiquitination and subsequent degradation of the POI. This targeted protein degradation approach offers a powerful strategy for modulating the levels of disease-causing proteins.
This application note provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of cIAP1 Ligand-Linker Conjugate 5. This assay is crucial for confirming the conjugate's ability to induce cIAP1-mediated ubiquitination of a target protein, a key step in the validation of this class of molecules.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a cell-free system. This enzymatic cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to an E2 enzyme. Finally, the E3 ligase, in this case, cIAP1, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. The cIAP1 Ligand-Linker Conjugate 5 acts as a molecular bridge, bringing cIAP1 in proximity to the target protein to enable this final transfer. The resulting ubiquitinated protein can be detected by Western blotting, appearing as higher molecular weight bands or a smear.
Signaling Pathway and Experimental Workflow
Caption: cIAP1-mediated ubiquitination pathway induced by a ligand-linker conjugate.
Caption: Workflow for the in vitro ubiquitination assay.
Data Presentation
The following table presents representative quantitative data from an in vitro ubiquitination assay using cIAP1 Ligand-Linker Conjugate 5. The percentage of ubiquitinated Protein of Interest (POI) was determined by densitometry analysis of Western blots.
| Conjugate 5 Conc. (µM) | cIAP1 (nM) | POI (nM) | % Ubiquitinated POI (Mean ± SD, n=3) |
| 0 (DMSO Control) | 50 | 200 | 5.2 ± 1.5 |
| 0.1 | 50 | 200 | 25.8 ± 3.2 |
| 0.5 | 50 | 200 | 58.1 ± 4.5 |
| 1.0 | 50 | 200 | 85.3 ± 5.1 |
| 5.0 | 50 | 200 | 92.6 ± 3.8 |
| 10.0 | 50 | 200 | 91.5 ± 4.2 |
| 1.0 (No cIAP1) | 0 | 200 | 4.8 ± 1.2 |
| 1.0 (No ATP) | 50 | 200 | 6.1 ± 1.8 |
Experimental Protocols
Reagents and Buffers
-
Recombinant Human Proteins:
-
Ubiquitin Activating Enzyme (E1)
-
UbcH5b (E2)
-
cIAP1 (E3)
-
Protein of Interest (POI)
-
-
Ubiquitin
-
cIAP1 Ligand-Linker Conjugate 5 (dissolved in DMSO)
-
ATP (100 mM stock)
-
10x Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT
-
4x SDS-PAGE Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue
-
Western Blotting Reagents:
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against POI
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL substrate
-
In Vitro Ubiquitination Reaction
-
Thaw all reagents on ice.
-
Prepare a master mix for the number of reactions to be performed. For a single 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
2.5 µL of 10x Ubiquitination Buffer
-
1.0 µL of Ubiquitin (stock concentration to yield a final concentration of 5-10 µM)
-
2.5 µL of ATP (100 mM stock, for a final concentration of 10 mM)
-
0.5 µL of E1 Enzyme (stock concentration to yield a final concentration of 50-100 nM)
-
1.0 µL of UbcH5b (E2 Enzyme) (stock concentration to yield a final concentration of 0.5-1 µM)
-
Recombinant cIAP1 (to a final concentration of 50 nM)
-
Recombinant POI (to a final concentration of 200 nM)
-
Nuclease-free water to a final volume of 24 µL.
-
-
Add 1 µL of cIAP1 Ligand-Linker Conjugate 5 at various stock concentrations (or DMSO for the vehicle control) to the respective tubes.
-
Set up control reactions:
-
No E3 Control: Replace the cIAP1 volume with nuclease-free water.
-
No ATP Control: Replace the ATP volume with nuclease-free water.
-
-
Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding 8 µL of 4x SDS-PAGE Sample Buffer and boiling at 95-100°C for 5 minutes.
Western Blot Analysis
-
Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation. This antibody should detect both the unmodified POI and the higher molecular weight ubiquitinated species.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the results. The ubiquitination of the POI will be observed as a ladder of higher molecular weight bands or a smear above the band corresponding to the unmodified POI. The intensity of these bands can be quantified using densitometry software.
References
Application Notes and Protocols: Utilizing E3 Ligase Ligand-Linker Conjugate 39 for Novel Target Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable".[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][3][4][5]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][5][6] This modular design allows for the rational development of degraders against a wide array of targets.[2][7] "E3 ligase Ligand-Linker Conjugate 39" is a pre-synthesized module consisting of a specific E3 ligase ligand joined to a versatile linker, designed to streamline the development of novel PROTACs. By conjugating a ligand for a novel protein of interest to this conjugate, researchers can rapidly generate a new PROTAC for evaluation.
This document provides detailed application notes and protocols for the effective use of this compound in the development of novel protein degraders.
Mechanism of Action
The fundamental mechanism of a PROTAC generated from this compound is to induce the proximity of a novel target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3][4][8] This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of activity.[9]
Data Presentation: Key Parameters for Novel PROTAC Evaluation
A systematic evaluation of a newly synthesized PROTAC is crucial for its development. The following table summarizes the key quantitative data that should be collected and analyzed.
| Parameter | Description | Typical Assay | Desired Outcome |
| POI Ligand Binding Affinity (Kd) | Measures the binding strength of the POI ligand to the target protein. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[4] | Low nM to µM range |
| E3 Ligase Ligand Binding Affinity (Kd) | Measures the binding strength of the E3 ligase ligand (within Conjugate 39) to its E3 ligase. | ITC, SPR, FP | Low nM to µM range |
| Ternary Complex Formation (α) | Quantifies the cooperativity of POI and E3 ligase binding to the PROTAC. | SPR, FRET, AlphaLISA | α > 1 indicates positive cooperativity |
| Degradation Potency (DC50) | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, In-Cell ELISA, Mass Spectrometry | Low nM range |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Western Blot, In-Cell ELISA, Mass Spectrometry | > 80% |
| Degradation Rate (t1/2) | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | Rapid degradation kinetics |
| Selectivity | The degradation of the target protein relative to other proteins in the proteome. | Proteomics (e.g., TMT-based quantitative proteomics) | High selectivity for the POI |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane. | Cellular thermal shift assay (CETSA), NanoBRET[10] | Sufficient to reach intracellular target |
| In vivo Efficacy | The ability of the PROTAC to degrade the target protein and elicit a therapeutic effect in a living organism. | Animal models of disease | Significant target degradation and therapeutic benefit |
Experimental Protocols
The development of a novel PROTAC using this compound involves a multi-step process, from initial design to in vivo validation.
Protocol 1: Synthesis of Novel PROTAC
This protocol outlines the general steps for conjugating a POI ligand to this compound. The specific chemistry will depend on the reactive handle present on the linker of Conjugate 39 and the functional group on the POI ligand.[11]
-
Materials:
-
This compound (with a specified reactive group, e.g., amine, alkyne, or azide)
-
POI ligand (with a complementary reactive group, e.g., carboxylic acid, azide, or alkyne)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, EDC/NHS for amide bond formation) or click chemistry catalysts (e.g., copper(I) for CuAAC).[12]
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the POI ligand in an appropriate solvent.
-
If forming an amide bond, activate the carboxylic acid on the POI ligand with coupling reagents.
-
Add this compound to the reaction mixture.
-
If performing a click reaction, add the appropriate catalyst.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by LC-MS.
-
Once the reaction is complete, quench the reaction and purify the crude product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: In Vitro Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Materials:
-
Recombinant POI protein (tagged, e.g., His-tag)
-
Recombinant E3 ligase (tagged, e.g., GST-tag)
-
Novel PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., anti-His)
-
AlphaLISA anti-tag donor beads (e.g., anti-GST)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the novel PROTAC in assay buffer.
-
In a 384-well plate, add the recombinant POI, recombinant E3 ligase, and the PROTAC dilutions.
-
Incubate for 1 hour at room temperature to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate for 1 hour.
-
Add the AlphaLISA donor beads in the dark and incubate for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the concentration of PROTAC that promotes half-maximal complex formation (EC50) and the maximum signal, which is proportional to the amount of ternary complex.
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is a standard method to assess the ability of the novel PROTAC to induce the degradation of the target protein in a cellular context.
-
Materials:
-
Cell line expressing the POI
-
Novel PROTAC
-
Negative control compound (e.g., a PROTAC with an inactive E3 ligase ligand)[7]
-
Proteasome inhibitor (e.g., MG132) and neddylation inhibitor (e.g., MLN4924)[7][10]
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the novel PROTAC, the negative control, or vehicle for a specified time (e.g., 24 hours).
-
For mechanism validation, pre-treat cells with MG132 or MLN4924 for 1-2 hours before adding the PROTAC.[7]
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
-
Go/No-Go Decision Framework
The advancement of a novel PROTAC candidate through the drug discovery pipeline requires a rigorous, data-driven decision-making process.
Conclusion
This compound provides a valuable tool for the rapid development of novel PROTACs. By following the detailed protocols and evaluation framework outlined in these application notes, researchers can systematically design, synthesize, and validate new protein degraders for a wide range of previously intractable targets. This streamlined approach has the potential to accelerate the discovery of new therapeutics for various diseases.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 7. escholarship.org [escholarship.org]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lentiviral Transduction in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for the expression of target proteins in degradation studies. This technique is pivotal for investigating the efficacy of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which leverage the cell's endogenous protein degradation machinery.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery, enabling the selective elimination of disease-causing proteins.[1][2] Lentiviral vectors are a highly effective tool for this research, as they can efficiently deliver and stably integrate genetic material into a wide range of dividing and non-dividing mammalian cells, ensuring consistent expression of the target protein of interest (POI).[3][4][5] This allows for the creation of stable cell lines that are ideal for studying the kinetics and efficacy of protein degraders.
The underlying principle of many targeted degradation technologies is the hijacking of the ubiquitin-proteasome system (UPS).[6][7] Small molecule degraders, for instance, facilitate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[2] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[7][8]
This document provides detailed protocols for lentivirus production, transduction of target cells, and subsequent analysis of protein degradation via Western blotting, including the determination of key parameters such as DC50 and Dmax.
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells.[6][7] It plays a crucial role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and quality control of proteins.[9][10] The process of tagging a protein for degradation involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[6]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[6]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate (target protein) and transfers the ubiquitin from E2 to a lysine (B10760008) residue on the target.[6]
The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which is then recognized and degraded by the 26S proteasome.[7][8]
Experimental Workflow
The overall workflow for expressing a target protein for degradation studies using lentiviral transduction involves several key stages, from plasmid preparation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Troubleshooting no protein degradation with Conjugate 39
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Conjugate 39 for targeted protein degradation.
Troubleshooting Guide: No Protein Degradation Observed
Question: I am not observing any degradation of my target protein after treating my cells with Conjugate 39. What are the potential causes and how can I troubleshoot this?
Answer:
A lack of protein degradation can stem from several factors, ranging from experimental setup to the biological context of your system. Below is a step-by-step guide to help you identify the issue.
Workflow for Troubleshooting No Protein Degradation
Caption: Troubleshooting workflow for no protein degradation with Conjugate 39.
Frequently Asked Questions (FAQs)
Q1: My protein degradation is incomplete or plateaus at a high level. How can I improve it?
A1: Incomplete degradation can be due to several factors related to the dynamics of the system.
-
High Protein Synthesis Rate: Your cells might be synthesizing new protein at a rate that counteracts the degradation.[1] A time-course experiment can help find the optimal degradation window.[1]
-
The "Hook Effect": At very high concentrations, bifunctional degraders can form binary complexes (e.g., Conjugate 39-Target or Conjugate 39-E3 ligase) instead of the necessary ternary complex, which reduces degradation efficiency.[1] Running a full dose-response curve with lower concentrations is recommended to see if degradation improves.[1]
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex is crucial for efficient degradation.[1] While this is an intrinsic property of the molecule, ensuring optimal cell health and assay conditions can help.[1]
Q2: I'm observing high cytotoxicity in my assay. Is this expected?
A2: Significant cytotoxicity at effective concentrations may indicate on-target or off-target toxicity.
-
On-Target Toxicity: Degradation of a critical protein can lead to cell cycle arrest or apoptosis.[1] This may be an expected outcome.[1] It is advisable to perform a cell viability assay in parallel with your degradation experiment.[1]
-
Compound Solubility/Aggregation: Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[1] Ensure Conjugate 39 is fully solubilized in the vehicle before diluting it in the media.[1]
Q3: How does Conjugate 39 work?
A3: Conjugate 39 is a heterobifunctional degrader that works by hijacking the cell's natural protein disposal system.[2][3] It brings a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1][4] This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[2][4]
Mechanism of Action of Conjugate 39
Caption: Mechanism of action for Conjugate 39-mediated protein degradation.
Quantitative Data Summary
When troubleshooting, systematically collecting and analyzing quantitative data is crucial. Below are examples of how to structure your data.
Table 1: Example Dose-Response Experiment
| Conjugate 39 (µM) | % Target Protein Remaining (vs. Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 85 | 98 |
| 0.1 | 50 | 95 |
| 1 | 15 | 90 |
| 10 | 45 ("Hook Effect") | 70 |
Table 2: Example Time-Course Experiment (at 1 µM)
| Treatment Time (hours) | % Target Protein Remaining (vs. t=0) |
| 0 | 100 |
| 4 | 70 |
| 8 | 40 |
| 16 | 15 |
| 24 | 25 (Potential resynthesis) |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Conjugate 39 or vehicle control for the desired amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a validated primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with Conjugate 39 or vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the cleared lysate with an antibody against the E3 ligase or the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins from the beads using Laemmli buffer and analyze the co-precipitated proteins by Western blotting, probing for the target protein and the E3 ligase.
Protocol 3: Cell Viability Assay (e.g., using MTT or CellTiter-Glo)
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose-response of Conjugate 39 alongside a vehicle control.
-
Incubation: Incubate for the same duration as your degradation experiment (e.g., 24 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome the "hook effect" in their PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal curve where efficacy plateaus at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its degradation efficiency.[1][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[4][5] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, when the PROTAC is in excess, its molecules are more likely to independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[7] These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for subsequent ubiquitination and degradation.[7][8]
Q3: What are the consequences of the hook effect for my research?
Q4: At what concentration range does the hook effect typically appear?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[10] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore critical to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration window.[5]
Visualizing the PROTAC Mechanism and the Hook Effect
The following diagrams illustrate the key mechanisms underlying PROTAC function and the cause of the hook effect.
Caption: Mechanism of PROTAC action and the hook effect.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC experiments, with a focus on identifying and mitigating the hook effect.
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve. This will help you accurately determine the optimal concentration for Dmax.[5]
-
Optimize Concentration: For all future experiments, use your PROTAC at the optimal concentration (or slightly below) that achieves Dmax. Avoid concentrations that fall into the "hook" region.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (see Protocols section) to directly measure ternary complex formation at different PROTAC concentrations. This can confirm that the decrease in degradation correlates with a reduction in ternary complex levels.[2][5]
-
Problem 2: I observe weak or no degradation at any tested concentration.
-
Likely Causes:
-
The tested concentration range is too high and falls entirely within the hook effect region.
-
The PROTAC has poor cell permeability.[5]
-
The target E3 ligase is not expressed or is at very low levels in your cell line.[11]
-
The PROTAC compound has degraded or is inactive.
-
The incubation time is not optimal.[12]
-
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Perform a dose-response experiment across a very broad range of concentrations (e.g., 1 pM to 50 µM) to ensure you are not missing the optimal degradation window.[1]
-
Verify E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., Cereblon, VHL) is expressed in your cell line using Western Blot or qPCR.[11]
-
Check Compound Integrity: Prepare fresh stock solutions of your PROTAC and ensure it has been stored correctly.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the ideal treatment duration.[12]
-
Assess Cell Permeability: If other factors are ruled out, consider assays to check for cellular uptake of your PROTAC.[2]
-
Data Presentation: Example of a Hook Effect
The table below illustrates data from a hypothetical dose-response experiment, showing how to identify Dmax and the onset of the hook effect.
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) | % Degradation | Notes |
| 0 (Vehicle) | 100% | 0% | Baseline |
| 1 | 85% | 15% | |
| 10 | 40% | 60% | |
| 100 | 15% | 85% | Dmax (Maximum Degradation) |
| 500 | 25% | 75% | |
| 1000 | 55% | 45% | Hook Effect Onset |
| 5000 | 80% | 20% | Pronounced Hook Effect |
| 10000 | 95% | 5% |
Troubleshooting Workflow
Use this workflow to systematically diagnose and address unexpected results in your PROTAC experiments.
Caption: A logical workflow for troubleshooting the hook effect.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and overcome the hook effect.
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is fundamental for observing the hook effect and determining DC50 and Dmax.
-
Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in 12-well plates at a density that will ensure they are ~80-90% confluent at the time of harvest. Allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of your PROTAC in complete cell culture medium. A recommended range to capture the hook effect is from 0.1 nM to 10 µM.[4] Always include a vehicle control (e.g., DMSO).[4]
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time, typically between 4 and 24 hours.[4]
-
Cell Lysis: After incubation, place the plate on ice. Wash the cells twice with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.[4]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, identify Dmax, and observe the hook effect.[4]
Protocol 2: Ternary Complex Confirmation by Co-Immunoprecipitation (Co-IP)
This protocol helps to verify that your PROTAC is inducing the formation of the Target-PROTAC-E3 ligase complex.
-
Cell Treatment: Treat cells with your PROTAC at the optimal (Dmax) concentration, a high (hook effect) concentration, and a vehicle control. To better capture the complex before degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvest.[1]
-
Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag if available) overnight at 4°C to form an antibody-antigen complex.
-
Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using primary antibodies against your target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1] A weaker E3 signal at the high PROTAC concentration can help confirm the hook effect mechanism.
Protocol 3: Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[13]
-
Cell Treatment: Treat cells with your PROTAC at the optimal concentration and a vehicle control. Pre-treat with a proteasome inhibitor (e.g., MG132) for at least 2 hours prior to and during PROTAC treatment to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Perform immunoprecipitation of your target protein as described in the Co-IP protocol (Steps 2-4).
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run a Western blot. Probe the membrane with a primary antibody that specifically recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high-molecular-weight bands appearing above your target protein in the PROTAC-treated lane indicates that your target has been ubiquitinated.[13] You can re-probe the same membrane for your target protein to confirm the IP was successful.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Linker Length for cIAP1-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a cIAP1-based PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target Protein of Interest (POI) with the ligand that recruits the cIAP1 E3 ubiquitin ligase. Its primary function is to enable the formation of a stable and productive ternary complex between the POI and cIAP1.[1] The linker's length, flexibility, and chemical composition dictate the spatial orientation of these two proteins, which is critical for the efficient transfer of ubiquitin from the E3 ligase to the target protein, ultimately leading to its degradation by the proteasome.[2][3]
Q2: What are the most common types of linkers used for PROTACs?
A2: The most prevalent linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths. These are favored for their synthetic accessibility and flexibility, which allows for the necessary conformational adjustments to form a productive ternary complex. Other linker types may include more rigid structures like piperazine (B1678402) or triazole rings to reduce conformational flexibility and potentially improve selectivity.
Q3: How does linker length impact the efficacy of a cIAP1-based PROTAC?
A3: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length facilitates the formation of a stable ternary complex. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and cIAP1.[1] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1] Therefore, fine-tuning the linker length is a crucial step in developing a potent cIAP1-based PROTAC.
Q4: What is the "hook effect" and how does the linker design influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or cIAP1) rather than the productive ternary complex required for degradation.[1][5] A well-designed linker can enhance the cooperativity of the ternary complex, making its formation more favorable than the binary complexes and thereby mitigating the hook effect.[4][6]
Troubleshooting Guide
Problem 1: My cIAP1-based PROTAC shows good binary binding to both the target protein and cIAP1, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation or subsequent steps in the degradation pathway.
Potential Causes and Solutions:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate a productive ternary complex.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor changes in length can significantly impact degradation efficacy.
-
-
Incorrect Linker Rigidity: The linker may be too flexible, leading to non-productive binding modes, or too rigid, preventing the necessary conformational changes for ubiquitination.
-
Solution: Experiment with linkers of different compositions. Incorporating rigid elements like alkynes or piperazine rings, or more flexible PEG chains, can alter the conformational dynamics.
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target.
-
Solution: Assess the cell permeability of your PROTACs. Modifications to the linker to enhance hydrophilicity or lipophilicity can improve cellular uptake.
-
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the cIAP1 complex.
Problem 2: I am observing a significant "hook effect" with my cIAP1-based PROTAC.
A pronounced hook effect can complicate the determination of a PROTAC's potency and efficacy.
Potential Causes and Solutions:
-
Low Ternary Complex Cooperativity: The ternary complex is not significantly more stable than the binary complexes.
-
Solution: Modify the linker to enhance positive cooperativity. This can be achieved by designing a linker that facilitates favorable protein-protein interactions between the target and cIAP1.
-
-
High PROTAC Concentrations: The concentrations used in the assay are too high, favoring the formation of binary complexes.
-
Solution: Perform a wide dose-response experiment with concentrations spanning several orders of magnitude to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve of the hook effect.[4]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and the E3 ligase. The following tables summarize illustrative data from studies on PROTACs with varying linker lengths, demonstrating the critical nature of this parameter. While not all data is specific to cIAP1, the principles are broadly applicable.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
(Data is illustrative and based on trends reported in the literature.[9])
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) (VHL-based PROTACs)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
(Data is illustrative and based on trends reported in the literature.[9])
Key Experimental Protocols
1. Western Blotting for PROTAC-mediated Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC linker variant for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][12]
-
General Methodology:
-
Immobilization: Immobilize the cIAP1 protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized cIAP1 to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
Separately, determine the binary binding affinity of the PROTAC to the target protein.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized cIAP1 surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary affinity to the ternary affinity. A value of α > 1 indicates positive cooperativity.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[8][13]
-
General Methodology:
-
Binary Titrations:
-
Titrate the PROTAC into a solution containing the cIAP1 protein to determine the thermodynamics of their binary interaction.
-
Titrate the PROTAC into a solution of the target protein to determine the thermodynamics of their binary interaction.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of cIAP1 and the target protein (if they have a basal affinity) or into a solution containing one of the proteins, and then add the third component. A more common setup is to titrate the target protein into a solution of cIAP1 pre-saturated with the PROTAC.
-
-
-
Data Analysis:
-
Analyze the titration curves to determine the thermodynamic parameters for each binding event.
-
The cooperativity of ternary complex formation can be determined by comparing the binding affinities from the binary and ternary experiments.
-
Visualizations
Caption: General mechanism of cIAP1-based PROTAC action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. benchchem.com [benchchem.com]
Improving cell permeability of E3 ligase Ligand-Linker Conjugate 39
Welcome to the technical support center for E3 ligase Ligand-Linker Conjugate 39. This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals optimize the cell permeability of this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high biochemical potency but low activity in cell-based assays. Could poor cell permeability be the cause?
A: Yes, a significant discrepancy between in vitro biochemical activity and cellular efficacy is often an indication of poor cell permeability.[1] Proteolysis-targeting chimeras (PROTACs) and similar large molecules, like Conjugate 39, frequently have high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which can impede their ability to passively diffuse across the cell membrane.[1][2] Even with high binding affinity to the target E3 ligase, insufficient intracellular concentration will lead to diminished or no observable activity.[1]
Q2: What are the key physicochemical properties of Conjugate 39 that I should consider to improve its cell permeability?
A: For large molecules like PROTACs and Conjugate 39, which fall into the "beyond Rule of Five" (bRo5) chemical space, several physicochemical properties are critical:[1][3]
-
Molecular Weight (MW): While challenging to modify significantly, reducing the MW where possible can be beneficial.[3]
-
Polar Surface Area (PSA): A large PSA is a common contributor to poor permeability.[2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact membrane permeability.[1][4]
-
Lipophilicity (LogP): A balanced LogP is essential. While some lipophilicity aids in entering the lipid bilayer, excessive lipophilicity can result in poor aqueous solubility or entrapment within the membrane.[1][5]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a molecule to adopt a conformation that masks some of its polar groups through intramolecular hydrogen bonds can enhance its permeability.[1]
Troubleshooting Guide
Issue: Low intracellular concentration of Conjugate 39 confirmed by LC-MS/MS.
This section provides potential strategies to enhance the cell permeability of your E3 ligase ligand-linker conjugate.
Strategy 1: Linker Optimization
The linker is a critical component that can be modified to improve the physicochemical properties of the entire conjugate.[3]
-
Reduce Hydrogen Bonding Capacity: Replacing amide bonds within the linker with esters can decrease the number of hydrogen bond donors (HBDs) and the polar surface area, which often improves permeability.[3][4]
-
Incorporate Rigid Elements: Introducing rigid components like piperazine (B1678402) or piperidine (B6355638) moieties into the linker can enhance rigidity and water solubility, which may positively impact cell permeability.[2][3]
-
Modulate Linker Length: The length of the linker can influence permeability. Systematically varying the linker length, for instance by using polyethylene (B3416737) glycol (PEG) chains of different lengths, can help identify an optimal length for cell entry.[4]
Strategy 2: Prodrug Approach
A prodrug strategy involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active conjugate.
-
Esterification: Masking carboxylic acid or hydroxyl groups as esters can increase lipophilicity and improve cell uptake. These esters can then be hydrolyzed by intracellular esterases.[3][6]
Strategy 3: Macrocyclization
For certain conjugates, a macrocyclization approach can be employed to "lock" the molecule in a more cell-permeable conformation. This strategy can reduce the flexibility of the molecule and shield some of its polar functionalities.[2]
Quantitative Data Summary
The following table summarizes key physicochemical properties that influence cell permeability and provides a general guide for optimization.
| Property | General Observation for Poor Permeability | Potential Optimization Strategy |
| Molecular Weight (MW) | > 800 Da | Use smaller E3 ligase ligands or more compact linkers.[3] |
| Polar Surface Area (PSA) | High | Reduce the number of polar functional groups in the linker.[2] |
| Hydrogen Bond Donors (HBDs) | High | Replace amides with esters in the linker.[4] |
| Lipophilicity (LogP) | Too low or too high | Modify the linker to achieve a balanced LogP.[1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane and is a useful high-throughput screen for permeability.[4][7]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Conjugate 39) and control compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO).
-
Prepare the donor solutions by diluting the stock solutions in PBS to the final desired concentration.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Carefully place the filter (donor) plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solutions to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[7]
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[7]
-
Calculate the effective permeability (Pe) or apparent permeability coefficient (Papp) based on the measured concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for predicting in vivo oral absorption as it measures both passive and active transport across a monolayer of human intestinal cells.[7][8]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and control compounds
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Equilibrate the cell monolayers by washing with pre-warmed HBSS and incubating for 30 minutes at 37°C.[8]
-
Apical to Basolateral (A-B) Permeability:
-
Prepare the dosing solution of the test compound in HBSS.
-
Remove the buffer from the apical (donor) and basolateral (receiver) chambers.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[8]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Determine the concentration of the compound in each sample using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for assessing and improving cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
E3 ligase Ligand-Linker Conjugate 39 off-target effects analysis
Disclaimer: The following information is provided as a general guide for researchers working with E3 ligase ligand-linker conjugates, referred to here as "Compound 39." As specific data for a compound with this exact designation is not publicly available, this document addresses common issues and troubleshooting strategies based on the established principles of PROTAC (Proteolysis Targeting Chimera) technology.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary mechanisms for off-target effects with Compound 39?
A1: Off-target effects with PROTACs like Compound 39 can arise from several sources:
-
Off-target protein binding: The ligand for the protein of interest (POI) may bind to unintended proteins with similar binding domains.
-
E3 ligase-related effects: The E3 ligase ligand (e.g., for CRBN or VHL) can modulate the activity of the native E3 ligase, potentially leading to the degradation of its natural substrates.[1] For instance, immunomodulatory imide drugs (IMiDs) used as CRBN ligands can lead to the degradation of endogenous neosubstrates like IKZF1/3.[1]
-
Formation of binary or ternary complexes with off-targets: The entire PROTAC molecule can induce the degradation of proteins other than the intended POI by forming a stable ternary complex (Off-target-PROTAC-E3 ligase).
-
Linker-mediated interactions: While less common, the linker itself could have unforeseen interactions with cellular components.
Q2: We are observing unexpected cellular toxicity. Could this be an off-target effect of Compound 39?
A2: Yes, unexpected toxicity is a common indicator of off-target effects. This could be due to the degradation of an essential protein (on-target or off-target toxicity) or the inhibition of a critical cellular pathway. For example, if Compound 39 inadvertently degrades an anti-apoptotic protein, it could lead to programmed cell death. It is crucial to perform comprehensive proteomics analysis to identify any unintended protein degradation that correlates with the observed toxicity.
Q3: How can we experimentally identify the off-target proteins of Compound 39?
A3: A standard approach is to use unbiased proteomics. This typically involves treating cells with Compound 39 and a control (e.g., vehicle or an inactive epimer) and then analyzing the whole-cell proteome using mass spectrometry (e.g., LC-MS/MS). By comparing the protein abundance between the treated and control groups, you can identify proteins that are significantly downregulated, indicating potential off-target degradation.
Troubleshooting Guides
Issue 1: High levels of off-target protein degradation observed in proteomics screen.
-
Possible Cause 1: Lack of Specificity of the POI Ligand. The ligand targeting your protein of interest may have a broad selectivity profile.
-
Troubleshooting Step:
-
Perform a competitive binding assay (e.g., thermal shift assay, AlphaScreen, or fluorescence polarization) with the POI ligand alone against a panel of related proteins to assess its binding specificity.
-
If the ligand is not specific, consider redesigning it to improve selectivity for your POI.
-
-
-
Possible Cause 2: Sub-optimal Linker. The length and composition of the linker can influence the geometry of the ternary complex, potentially favoring the formation of off-target complexes.[2][3]
-
Troubleshooting Step:
-
Synthesize a small library of analogs of Compound 39 with varying linker lengths and compositions.
-
Screen these new conjugates for both on-target and off-target degradation to identify a linker that maximizes on-target potency while minimizing off-target effects.
-
-
Issue 2: Inconsistent degradation of the target protein.
-
Possible Cause 1: "Hook Effect". At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to the formation of the productive ternary complex required for degradation.
-
Troubleshooting Step:
-
Perform a dose-response experiment over a wide range of concentrations for Compound 39.
-
If you observe a bell-shaped dose-response curve, this is indicative of the hook effect. Subsequent experiments should use concentrations in the optimal degradation range.
-
-
-
Possible Cause 2: Cell Line-Specific E3 Ligase Expression. The E3 ligase recruited by Compound 39 may have low expression levels in your chosen cell line.
-
Troubleshooting Step:
-
Confirm the expression level of the target E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR.
-
If expression is low, consider using a different cell line with higher expression of the E3 ligase or engineering your current cell line to overexpress it.
-
-
Data Presentation
Table 1: Hypothetical Proteomics Data for Compound 39
| Protein | Log2 Fold Change (Compound 39 vs. Vehicle) | p-value | Potential Off-Target? |
| Target POI | -3.5 | < 0.001 | No (On-Target) |
| Protein Kinase X | -2.8 | < 0.01 | Yes |
| Transcription Factor Y | -1.5 | < 0.05 | Yes |
| Structural Protein Z | -0.2 | > 0.05 | No |
Table 2: Hypothetical Kinase Profiling Data for Compound 39
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Potential Off-Target? |
| Target-Associated Kinase | 95% | 10 | No (On-Target) |
| Off-Target Kinase A | 85% | 50 | Yes |
| Off-Target Kinase B | 60% | 250 | Yes |
| Off-Target Kinase C | 15% | > 10,000 | No |
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with Compound 39 (at a concentration determined to be effective for on-target degradation) and a vehicle control for a predetermined time point (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the Compound 39-treated samples compared to the control.
Protocol 2: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of Compound 39 in DMSO and create a dilution series.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted Compound 39 or a control inhibitor to the wells.
-
Kinase Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound 39 and determine the IC50 value by fitting the data to a dose-response curve. This can be performed against a large panel of kinases to assess selectivity.
Visualizations
Caption: Mechanism of action for Compound 39 (a PROTAC).
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Hypothetical signaling pathway impacted by an off-target effect.
References
Technical Support Center: cIAP1-Based PROTAC Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of cIAP1-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on overcoming insolubility.
Understanding the Mechanism: cIAP1-Mediated Protein Degradation
A cIAP1-based PROTAC is a hetero-bifunctional molecule designed to hijack the cell's natural protein disposal system. It works by forming a ternary complex between the target Protein of Interest (POI) and the cIAP1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]
Caption: Mechanism of Action for a cIAP1-based PROTAC.
Frequently Asked Questions (FAQs)
Q1: Why is my cIAP1-based PROTAC exhibiting poor solubility?
PROTACs often possess high molecular weights and significant lipophilicity, characteristics that place them "beyond the Rule of Five" (bRo5) for oral bioavailability.[][5] This "molecular obesity" is a primary reason for their low aqueous solubility, which can hinder absorption, reduce bioavailability, and lead to inconsistent results in biological assays.[6][7] The final solubility of the PROTAC is a composite property influenced by its three main components: the warhead (POI ligand), the E3 ligase ligand, and the connecting linker.[8][9]
Q2: How can I accurately measure the solubility of my PROTAC?
Standard methods used for small molecules are applicable for measuring PROTAC solubility.[10] The two main types of solubility measurements are:
-
Kinetic Solubility: This is often the preferred method in early drug discovery.[8] It measures the concentration of a compound at the point of precipitation from a stock solution (typically DMSO) added to an aqueous buffer. It is a high-throughput method useful for ranking compounds.
-
Thermodynamic Solubility: This measures the concentration of a compound in a saturated solution in equilibrium with its solid form. While more time-consuming, it is the true measure of solubility.
Common analytical techniques to quantify the dissolved PROTAC include HPLC-UV, liquid chromatography-tandem mass spectrometry (LC-MS), and solution calorimetry.[]
Troubleshooting Guide: Addressing PROTAC Insolubility
If you have confirmed that your cIAP1-based PROTAC is insoluble, the following workflow provides a systematic approach to identify and implement a solution.
Caption: A decision workflow for troubleshooting PROTAC insolubility.
Guide 1: Chemical Modification Strategies
The linker provides the most flexibility for structural modifications to optimize physicochemical properties.[6] Several strategies are effective:
-
Incorporate Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of a PROTAC.[11][12][13]
-
Introduce Saturated Nitrogen Heterocycles: Replacing linear alkyl chains with moieties like piperazine (B1678402) or piperidine (B6355638) can substantially improve solubility and metabolic stability.[6][13][14]
-
Add Polar Functional Groups: The strategic placement of polar groups such as amides or ethers within the linker can increase polarity and enhance solubility.[11]
| Modification Strategy | Base Linker | Modified Linker | Fold Increase in Solubility (Approx.) | Reference |
| Introduce N-Heterocycle | Alkyl Chain | Piperazine Ring | >10x | [6] |
| Add Hydrophilic Chain | Alkyl Chain | PEG Chain | 5-15x | [12][13] |
| Replace Hydrophobic Group | Phenyl Ring | PEG Unit | 2-4x | [10] |
Note: The exact increase in solubility is highly context-dependent and must be empirically determined.
Yes. Since PROTACs are assembled from modular building blocks, the physicochemical properties of the individual ligands contribute to the overall properties of the final molecule.[8][9] If you are in the design phase, selecting warheads and E3 ligase ligands with moderate to high intrinsic solubility is a preferred starting point.[6] If a particular ligand is essential for activity but is highly lipophilic, solubility-enhancing modifications must be focused on the linker or the other ligand.
A prodrug approach, where a lipophilic or ionizable promoiety is attached to the PROTAC, can be a viable strategy. This group is designed to be cleaved in vivo to release the active PROTAC. For instance, adding a lipophilic group to a CRBN ligand has been shown to increase bioavailability.[15] However, a potential drawback is that this strategy can further increase the molecular weight of the already large PROTAC molecule.[15]
Guide 2: Formulation Strategies
For preclinical studies, formulation strategies can overcome inherent insolubility without further chemical modification.[16]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC into a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), can prevent crystallization and enhance dissolution, leading to a supersaturated state.[7][17] ASDs have been shown to cause a significant boost in the aqueous solubility of PROTACs.[7]
-
Lipid-Based Formulations: For oral delivery, self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and permeability of poorly water-soluble PROTACs.[7][18]
-
Biorelevant Buffers: Some PROTACs show improved solubility in biorelevant buffers that mimic intestinal fluid (e.g., FaSSIF/FeSSIF).[5][15] This suggests that in vivo exposure might be better than predicted by simple aqueous buffer measurements, especially when dosed with food.[15]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface-area-to-volume ratio of the solid PROTAC, which can enhance its dissolution rate.[][18]
Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a cIAP1-based PROTAC using nephelometry, which measures light scattering caused by precipitated particles.
1. Materials and Reagents
-
Test PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom, UV-transparent preferred for alternative analysis)
-
Microplate reader with nephelometry or UV-Vis capability
-
Multichannel pipette or automated liquid handler
2. Procedure
-
Prepare PROTAC Stock Solution:
-
Accurately weigh the PROTAC and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using a vortex mixer.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate (the "source plate"), perform a serial dilution of the 10 mM stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
-
Compound Addition to Assay Plate:
-
Using a multichannel pipette or liquid handler, transfer a small volume (e.g., 2 µL) from each well of the source plate to a new 96-well assay plate.
-
Prepare triplicate wells for each concentration. Include wells with 2 µL of DMSO only as a negative control (blank).
-
-
Initiate Precipitation:
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well of the assay plate. This creates a final DMSO concentration of 1%.
-
Immediately mix the plate on a plate shaker for 2 minutes.
-
-
Incubation and Measurement:
-
Incubate the assay plate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
After incubation, measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify precipitation.
-
-
Data Analysis:
-
Subtract the average blank reading from all sample readings.
-
Plot the measured turbidity (or absorbance) against the nominal PROTAC concentration.
-
The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly above the baseline noise, indicating the point just before precipitation occurs. This can be determined by identifying the "break point" in the curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chempep.com [chempep.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. researchgate.net [researchgate.net]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Optimizing SNIPER assay conditions for consistent results
Welcome to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) Assay Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the SNIPER technology and how does it work?
A1: SNIPER technology is a targeted protein degradation platform that utilizes chimeric molecules to eliminate specific proteins of interest (POIs) from within a cell. These chimeric molecules are composed of a ligand that binds to the target protein and another ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, such as cIAP1 or XIAP.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
Q2: What are the key components of a SNIPER molecule?
A2: A SNIPER molecule consists of three main components:
-
A target-binding ligand: This portion of the molecule specifically recognizes and binds to the protein of interest.
-
An IAP-binding ligand: This part of the molecule recruits an IAP E3 ubiquitin ligase.
-
A linker: The linker connects the target-binding and IAP-binding ligands, and its length and composition are critical for optimal ternary complex formation and subsequent protein degradation.[2]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in some targeted protein degradation assays where the efficiency of protein degradation decreases at very high concentrations of the degrader molecule. This is because the bifunctional degrader can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex (Target Protein - Degrader - E3 Ligase) that is necessary for ubiquitination and degradation. To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for degradation.
Experimental Protocols
Protocol 1: General Workflow for SNIPER Assay
This protocol outlines the key steps for evaluating the efficacy of a SNIPER compound in cell culture.
-
Cell Culture and Seeding:
-
Culture cells of interest in the appropriate medium and conditions.
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
SNIPER Compound Treatment:
-
Prepare a stock solution of the SNIPER compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treat the cells with the SNIPER compound or vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[4]
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for equal loading in the subsequent western blot analysis.
-
-
Western Blot Analysis:
-
Perform western blotting to assess the levels of the target protein. This involves SDS-PAGE, protein transfer to a membrane, and immunodetection with specific antibodies.
-
-
Cell Viability Assay:
-
In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the SNIPER compound.
-
Protocol 2: Western Blotting for Target Protein Degradation
-
Sample Preparation:
-
Normalize the protein concentration of all cell lysates.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: MTT Cell Viability Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of concentrations of the SNIPER compound.
-
Include a vehicle control and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation
Table 1: Optimization of SNIPER Concentration and Incubation Time
| Parameter | Range to Test | Purpose |
| SNIPER Concentration | 0.1 nM - 10 µM | To determine the optimal concentration for target degradation and identify potential "hook effects". |
| Incubation Time | 2 - 48 hours | To determine the kinetics of protein degradation and the optimal time point for analysis. |
| Cell Seeding Density | Varies by cell line | To ensure cells are in a healthy, logarithmic growth phase during the experiment. |
Table 2: Western Blot Antibody Dilutions and Incubation Times
| Antibody | Starting Dilution | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:1000 | Overnight | 4°C |
| Secondary Antibody | 1:2000 - 1:10,000 | 1 hour | Room Temperature |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Target Degradation | - Ineffective SNIPER compound- Low cell permeability- Incorrect SNIPER concentration- Suboptimal incubation time- Low E3 ligase expression in the cell line | - Verify the structure and purity of the SNIPER compound.- Assess cell permeability using analytical methods.- Perform a wide dose-response experiment to find the optimal concentration.- Conduct a time-course experiment to determine the optimal degradation time.- Confirm the expression of the relevant IAP E3 ligase (cIAP1, XIAP) in your cell model. |
| Inconsistent Results Between Replicates | - Pipetting errors- Uneven cell seeding- Variation in incubation conditions- Reagent instability | - Use calibrated pipettes and practice proper pipetting technique.- Ensure a homogenous cell suspension before seeding.- Maintain consistent incubation times and temperatures.- Prepare fresh reagents and store them properly. |
| High Background in Western Blot | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Optimize antibody concentrations by performing a titration.- Increase the number and duration of wash steps. |
| "Hook Effect" Observed | - Excess SNIPER compound forming binary complexes | - Perform a full dose-response curve including lower concentrations to identify the optimal degradation window. |
| Cell Toxicity Observed | - Off-target effects of the SNIPER compound- High concentration of the compound or solvent (e.g., DMSO) | - Perform a cell viability assay (e.g., MTT) in parallel with the degradation assay.- Test the toxicity of the individual ligands and linker.- Ensure the final solvent concentration is not toxic to the cells. |
Visualizations
Caption: Mechanism of Action of a SNIPER Molecule.
Caption: Experimental Workflow for SNIPER Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Ternary Complex Formation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the formation of ternary complexes, with a specific focus on challenges that may be encountered with novel bifunctional molecules like "Conjugate 39."
Question: Why is my ternary complex not forming with Conjugate 39?
Answer:
The successful formation of a ternary complex (Target Protein – Conjugate 39 – E3 Ligase) is a critical step for the mechanism of action of bifunctional molecules like PROTACs. If you are not observing the formation of this complex, several factors related to the components of your system and the experimental conditions could be the cause. This guide will walk you through the most common issues and how to address them.
Troubleshooting Guide: Ternary Complex Formation
This table summarizes potential causes for the lack of ternary complex formation, key experiments for validation, and proposed solutions.
| Potential Cause | Key Experimental Validation | Proposed Solution |
| 1. Suboptimal Conjugate 39 Concentration (The "Hook Effect") | Perform a dose-response experiment using a proximity-based assay (e.g., TR-FRET, AlphaLISA, NanoBRET™).[1][2] | Titrate Conjugate 39 over a wide concentration range (e.g., pM to µM) to identify the optimal concentration for ternary complex formation and to characterize the full bell-shaped curve of the hook effect.[2] |
| 2. Issues with Conjugate 39 Integrity or Properties | - Confirm chemical structure and purity via NMR and mass spectrometry. - Assess cell permeability using assays like CETSA or NanoBRET™.[1] - Evaluate compound stability with LC-MS/MS in relevant media and lysates.[1] | - Re-synthesize or purify Conjugate 39 if purity is low. - If permeability is poor, consider chemical modifications to improve physicochemical properties.[3][4] |
| 3. Problems with Protein Components | - Verify the purity and folding of the target protein and E3 ligase using techniques like SDS-PAGE and Dynamic Light Scattering (DLS). - Confirm protein expression levels in your cellular model via Western Blotting.[1] | - Use freshly purified, high-quality proteins. - If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.[1][3] |
| 4. Ineffective Linker on Conjugate 39 | Synthesize and test analogs of Conjugate 39 with varying linker lengths, compositions, and attachment points.[3][5] | Systematically explore different linker designs to improve the geometry and stability of the ternary complex.[3][5] |
| 5. Negative Cooperativity | Measure the binding affinities of Conjugate 39 to the individual proteins and to the pre-formed binary complex using techniques like SPR or ITC to calculate the cooperativity factor (α).[6][7] | Redesign Conjugate 39 to promote favorable protein-protein interactions within the ternary complex, thereby increasing positive cooperativity.[7] |
| 6. Assay-Specific Issues | - Validate findings with an orthogonal assay (e.g., if using a biochemical assay, confirm with a cell-based assay). - For SPR, ensure proper surface chemistry and check for protein instability on the chip.[2] | - Use a combination of in vitro and in-cell assays to get a comprehensive picture of ternary complex formation.[1] - Optimize assay conditions such as buffer composition and protein concentrations. |
| 7. Formation of an "Unproductive" Complex | Even if a stable complex is formed (detectable by biophysical methods), it may not lead to downstream ubiquitination and degradation. Assess target ubiquitination via Western Blot or immunoprecipitation. | This is a complex design challenge. The geometry of the complex may need to be altered by modifying the linker or the warheads of Conjugate 39 to correctly position the target's lysine (B10760008) residues for ubiquitination.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
A1: The "hook effect" is a phenomenon observed in proximity-based assays where the signal for ternary complex formation decreases at high concentrations of the bifunctional molecule.[2] This occurs because the excess molecule saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (e.g., Target-Conjugate 39 and E3-Conjugate 39) instead of the desired ternary complex.[2][6] To mitigate this, it is crucial to perform a wide dose-response titration to find the optimal concentration range for your molecule.[1]
Q2: My biochemical assay (e.g., TR-FRET) shows no ternary complex, but I see target degradation in my cellular assay. Why?
A2: This discrepancy can occur for several reasons. The cellular environment is far more complex and can stabilize weak or transient interactions that are not easily replicated in a purified protein system.[1] Furthermore, the catalytic nature of molecules like Conjugate 39 means that even a short-lived ternary complex can be sufficient to trigger ubiquitination and degradation in a cell.[1] It's also possible that the conditions of your biochemical assay (e.g., buffer, protein constructs) are not optimal.
Q3: How does "cooperativity" affect ternary complex formation?
A3: Cooperativity (alpha, α) is a measure of how the binding of one protein to the bifunctional molecule affects the binding of the second protein.[9]
-
Positive cooperativity (α > 1): The formation of the first binary complex increases the affinity for the second protein, stabilizing the ternary complex.[6][10]
-
Negative cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein, destabilizing the ternary complex.[7][10] High positive cooperativity is often a key feature of efficient bifunctional molecules.[7]
Q4: Can the linker on Conjugate 39 really be the sole reason for failure?
A4: Yes. The linker is not just a passive spacer; it plays a critical role in defining the distance and orientation between the target protein and the E3 ligase.[3][5] A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together.[3] The linker's chemical composition also influences its flexibility and the overall stability of the ternary complex.
Q5: What are the first and most important quality checks I should perform on my reagents?
A5: Before troubleshooting complex biological interactions, always verify your basic components. For Conjugate 39, confirm its chemical identity, purity (>95%), and solubility. For your proteins (target and E3 ligase), ensure they are pure, correctly folded, and not aggregated using methods like DLS.[2]
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
-
Objective: To determine the binding affinities of the binary and ternary complexes to calculate the cooperativity factor (α).
-
Materials: Purified target protein, purified E3 ligase, Conjugate 39, and meticulously buffer-matched solutions.
-
Part 1: Binary Binding Affinities
-
Determine the dissociation constant (Kd) for Conjugate 39 binding to the target protein by titrating the conjugate into a solution of the target protein.
-
Separately, determine the Kd for Conjugate 39 binding to the E3 ligase by titrating the conjugate into a solution of the E3 ligase.
-
-
Part 2: Ternary Binding Affinity
-
To measure the affinity of the E3 ligase to the pre-formed Target-Conjugate 39 complex, titrate the E3 ligase into a solution containing the target protein pre-saturated with Conjugate 39.
-
-
Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd.[7]
Protocol 2: In-Cell Ternary Complex Detection using NanoBRET™
-
Objective: To detect and quantify the formation of the ternary complex in living cells.
-
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase.
-
A fluorescently labeled antibody or ligand for the E3 ligase (e.g., HaloTag® ligand).
-
Conjugate 39.
-
-
Procedure:
-
Plate the engineered cells in a suitable assay plate.
-
Add the fluorescently labeled E3 ligase probe and allow it to enter the cells and bind to the E3 ligase.
-
Add a serial dilution of Conjugate 39 to the cells.
-
Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent probe) emissions.
-
-
Analysis: An increase in the BRET ratio (acceptor emission / donor emission) indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex. Plot the BRET ratio against the concentration of Conjugate 39 to observe the characteristic bell-shaped curve.
Visualizations
Caption: Workflow of PROTAC-induced protein degradation.
Caption: Troubleshooting decision tree for ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SNIPER Compound Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) compounds. The primary focus is on strategies to improve the half-maximal degradation concentration (DC50), a key metric of compound potency.
Frequently Asked Questions (FAQs)
Q1: What is a SNIPER compound and how does it work?
A SNIPER is a heterobifunctional molecule designed to induce the degradation of a target protein of interest (POI).[1] It consists of three key components: a ligand that binds to the POI, a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][3] By bringing the POI and the IAP E3 ligase into close proximity, the SNIPER facilitates the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[1][4]
Q2: What is DC50 and why is it a critical parameter?
DC50 (Degradation Concentration 50) is the concentration of a SNIPER compound required to degrade 50% of the target protein in a specific cell type and time frame. It is a crucial measure of the compound's potency; a lower DC50 value indicates a more potent compound, as less of it is needed to achieve significant protein degradation. Optimizing for a low DC50 is a primary goal in the development of SNIPERs as therapeutic agents.
Q3: Which components of a SNIPER compound can be modified to improve DC50?
All three components of a SNIPER compound are critical for its activity and can be optimized to improve DC50:[5]
-
Target Protein Ligand (Warhead): The affinity and selectivity of this ligand for the POI can influence the efficiency of degradation.
-
IAP E3 Ligase Ligand: The choice and affinity of the IAP ligand are crucial. High-affinity IAP ligands (e.g., MV1, LCL161 derivatives) have been shown to develop more potent SNIPERs compared to those with lower affinity ligands like bestatin.[6]
-
Linker: The linker's length, composition, and attachment points play a vital role in enabling the formation of a stable and productive ternary complex (POI-SNIPER-IAP).[7]
Troubleshooting Guide: Improving SNIPER DC50
This guide addresses common issues encountered during SNIPER compound optimization.
Issue 1: No or poor degradation of the target protein.
| Potential Cause | Suggested Solution |
| Poor Cell Permeability | The physicochemical properties of the SNIPER may prevent it from entering the cell. Modify the linker to improve properties, for example, by incorporating polyethylene (B3416737) glycol (PEG) moieties to increase hydrophilicity or rigid elements to enhance permeability.[7] |
| Ineffective Ternary Complex Formation | The SNIPER may not be effectively bridging the POI and the IAP E3 ligase. This could be due to steric hindrance or an inappropriate linker length. Synthesize and test analogues with varying linker lengths and compositions.[7] |
| Low Expression of IAP E3 Ligase in the Cell Line | The chosen cell line may not express sufficient levels of the targeted IAP (e.g., cIAP1, XIAP). Confirm IAP expression levels via Western blot or proteomics. Consider using a different cell line with higher IAP expression. |
| Instability of the SNIPER Compound | The compound may be rapidly metabolized or degraded in the cellular environment. Assess the metabolic stability of the SNIPER in liver microsomes and modify the structure to improve stability.[7] |
Issue 2: High DC50 value (low potency).
| Potential Cause | Suggested Solution |
| Suboptimal Linker | The linker is not optimal for stable ternary complex formation. Systematically vary the linker length (e.g., using PEG or alkyl chains of different lengths) and composition. Test different attachment points on the POI and IAP ligands.[6][7] |
| Low Affinity IAP Ligand | The ligand used to recruit the IAP E3 ligase has low binding affinity. Replace the low-affinity ligand (e.g., bestatin) with a higher-affinity one (e.g., MV1 or LCL161 derivatives) to enhance recruitment and degradation efficiency.[6] |
| "Hook Effect" | At high concentrations, the SNIPER can form binary complexes (POI-SNIPER or SNIPER-IAP) that do not lead to degradation, reducing overall efficiency.[7] Perform a full dose-response curve over a wide range of concentrations to identify the optimal concentration range and confirm if a hook effect is present.[7] |
| Low Cooperativity in Ternary Complex | The binding of the SNIPER to one protein does not favorably influence the binding of the other, resulting in an unstable ternary complex. Optimize the linker and ligand orientations to promote favorable protein-protein interactions within the ternary complex.[8] |
Quantitative Data Summary
The choice of IAP ligand and target binder significantly impacts the DC50 of SNIPER compounds. The following table summarizes data for SNIPERs targeting the BCR-ABL protein, illustrating how different components affect potency.
| SNIPER Compound | Target Ligand (BCR-ABL Binder) | IAP Ligand | Reported DC50 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 µM[2] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 µM[2][9] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 µM[2][9] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 µM[2][9] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 µM[2] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 µM[2][9] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 µM[2] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 10 nM[9] |
This table illustrates that using higher affinity IAP ligands like MV-1 and LCL161 derivatives generally leads to lower DC50 values compared to bestatin.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
cIAP1 vs. CRBN Ligands for Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase to be recruited is a critical design parameter in PROTAC development. Among the more than 600 E3 ligases in humans, Cereblon (CRBN) and the cellular inhibitor of apoptosis protein 1 (cIAP1) have emerged as two of the most utilized targets for PROTAC-mediated degradation.
This guide provides a comprehensive comparison of cIAP1 and CRBN as E3 ligase targets for TPD, focusing on their mechanisms of action, ligands, comparative performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
Both cIAP1 and CRBN are components of E3 ubiquitin ligase complexes, but they function through distinct mechanisms.
CRBN-Mediated Degradation: Cereblon is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1] Ligands for CRBN, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, act as "molecular glues" that induce a new interaction between CRBN and a target protein, which may not be a natural substrate of this E3 ligase.[2][3] This induced proximity leads to the polyubiquitination of the target protein, primarily with K48-linked ubiquitin chains, marking it for proteasomal degradation.[4]
cIAP1-Mediated Degradation: cIAP1 is a RING-domain E3 ubiquitin ligase that is a member of the inhibitor of apoptosis (IAP) protein family.[5] Ligands that bind to the BIR3 domain of cIAP1, such as derivatives of Bestatin, can induce a conformational change that promotes cIAP1's E3 ligase activity.[6][7] This can lead to the auto-ubiquitination and degradation of cIAP1 itself, as well as the ubiquitination and degradation of recruited target proteins.[8][9] Recent studies have shown that cIAP1-based degraders can induce the formation of branched K48/K63 and K11/K48 ubiquitin chains, a different ubiquitin code than that typically associated with CRBN-mediated degradation.[4]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Design and evaluation of an HSP70-targeting PROTAC in synergy with an HSF1 inhibitor for enhanced antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Protein Degradation Landscape: A Comparative Guide to IAP-Based PROTAC Alternatives
For researchers, scientists, and drug development professionals, the field of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention. While IAP (Inhibitor of Apoptosis Protein)-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), represent a significant advancement, a diverse and expanding array of alternative strategies is now available.[1][2][3][4] This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation protein degraders.
This guide will explore the following key alternatives to IAP-based PROTACs:
-
E3 Ligase-Based PROTACs: Focusing on the two most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN).
-
Molecular Glues: Small molecules that induce proximity between a target protein and an E3 ligase.
-
Lysosome-Targeting Chimeras (LYTACs): A technology for degrading extracellular and membrane-bound proteins.
-
Autophagosome-Tethering Compounds (ATTECs): Molecules that harness the autophagy-lysosome pathway for protein degradation.
I. E3 Ligase-Based PROTACs: A Tale of Two Ligases - VHL vs. CRBN
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] While IAP-based PROTACs are a part of this family, VHL and CRBN are the most predominantly used E3 ligases in PROTAC design.[][7] The choice between VHL and CRBN can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][]
Comparative Analysis of VHL- and CRBN-Based PROTACs
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| Subcellular Localization | Predominantly cytosolic.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Ternary Complex Kinetics | Forms relatively long-lived, stable complexes.[] | Exhibits fast turn-over rates.[] |
| Substrate Promiscuity | Smaller promiscuity window, leading to high selectivity.[] | Broad substrate promiscuity, which can lead to off-target effects (e.g., zinc-finger transcription factors).[] |
| Tissue Expression | Expression can be low in certain solid tumors, potentially requiring higher PROTAC concentrations.[] | Abundant in hematopoietic cells, making them effective for nuclear oncoproteins.[] |
| Regulatory Precedent | Less established in terms of approved drugs. | Ligands are derived from immunomodulatory imide drugs (IMiDs) with a long history of human safety data.[] |
Quantitative Performance Data: FLT3 and KRAS G12D Degradation
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are often limited in published literature.[5] However, data from various studies provide insights into the degradation efficiency of VHL- and CRBN-based PROTACs for specific targets.
Table 1: Comparison of VHL- and CRBN-Based FLT3 Degraders in Acute Myeloid Leukemia (AML) Cell Lines [5]
| Degrader | E3 Ligase | Cell Line | DC50 | Dmax |
| FLT3 Degrader 1 | VHL | MV4-11 | <10 nM | >90% |
| FLT3 Degrader 2 | VHL | MOLM-14 | Potent | Significant Degradation |
| FLT3 Degrader 3 | CRBN | MV4-11 | 25 nM | >95% |
| FLT3 Degrader 4 | CRBN | MOLM-14 | <50 nM | >90% |
Table 2: Comparison of VHL- and CRBN-Based KRAS G12D Degraders [8]
| Degrader | E3 Ligase | Cell Line | DC50 | Dmax |
| KRAS G12D Degrader 1 | VHL | MIA PaCa-2 | ~10 nM | ~90% |
| KRAS G12D Degrader 2 | VHL | PANC-1 | ~20 nM | >85% |
| KRBN-based KRAS Degrader | CRBN | Various | Generally less efficient; some studies report failure to degrade endogenous target. | - |
Note: Data is compiled from different studies and should be interpreted with caution. "Potent" and "Significant" are used where specific numerical values were not provided in the source.
II. Molecular Glues: The Minimalist Approach to Protein Degradation
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[9][10] Unlike PROTACs, they are not bifunctional and lack a linker.[10][11] The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which recruit neosubstrates to the CRBN E3 ligase.[10][11][12]
PROTACs vs. Molecular Glues: A Head-to-Head Comparison
| Feature | PROTACs | Molecular Glues |
| Structure | Heterobifunctional molecules with a warhead, linker, and ligand.[9] | Single, small molecule.[10] |
| Mechanism | Induce proximity by simultaneously binding the target and an E3 ligase.[5] | Induce or stabilize a novel protein-protein interaction between the target and E3 ligase.[9][10] |
| Physicochemical Properties | Often have a high molecular weight and can violate Lipinski's rule of five, potentially leading to poor cell permeability and oral bioavailability. | Generally have more drug-like properties, adhering to Lipinski's rule of five.[10][13] |
| Discovery | More amenable to rational design. | Historically discovered through serendipity, though rational design strategies are emerging.[9] |
III. Beyond the Proteasome: LYTACs and ATTECs
A significant limitation of PROTACs and molecular glues is their reliance on the ubiquitin-proteasome system, which primarily degrades intracellular proteins. LYTACs and ATTECs offer innovative solutions for targeting extracellular and membrane-bound proteins, as well as protein aggregates, by hijacking alternative cellular degradation pathways.
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are bifunctional molecules that bind to both a cell-surface lysosome-targeting receptor (like the cation-independent mannose-6-phosphate (B13060355) receptor, CI-M6PR) and a target extracellular or membrane protein.[][15][16] This bridging induces the formation of a ternary complex that is internalized via endocytosis and trafficked to the lysosome for degradation.[][]
Autophagosome-Tethering Compounds (ATTECs)
ATTECs are designed to degrade cytosolic proteins and protein aggregates by harnessing the autophagy pathway.[18][19] These molecules are bifunctional, with one end binding to the target protein and the other to LC3, a key protein on the autophagosome membrane.[19] This tethering sequesters the target protein within an autophagosome, which then fuses with a lysosome to form an autolysosome, where the cargo is degraded.[18][20]
Comparative Overview of LYTACs and ATTECs
| Feature | LYTACs | ATTECs |
| Target Protein Location | Extracellular and membrane-bound proteins.[] | Cytosolic proteins and protein aggregates.[19][21] |
| Degradation Pathway | Endocytosis and lysosomal degradation.[][] | Autophagy-lysosome pathway.[18][19] |
| Key Cellular Machinery | Lysosome-targeting receptors (e.g., CI-M6PR).[][16] | Autophagosome protein LC3.[19] |
| Potential Advantages | Access to previously "undruggable" extracellular and membrane proteins. | Ability to degrade large protein aggregates associated with neurodegenerative diseases.[19][21] |
Table 3: Exemplary Quantitative Data for ATTEC Degraders [20]
| Degrader | Target | Cell Line | DC50 |
| MC-ND-18 | NLRP3 | THP-1 | 125.5 nM |
| LLC355 | DDR1 | NCI-H23 | 150.8 nM |
| PCSK9 autophagic degrader 2 | PCSK9 | - | 20.6 nM |
IV. Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize protein degraders.
Protocol 1: Western Blot for Quantifying Protein Degradation
Objective: To determine the extent of target protein degradation (Dmax) and the concentration of the degrader required to achieve 50% degradation (DC50).[22]
Materials:
-
Cell culture reagents and appropriate cell line.
-
Degrader compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to attach overnight. Treat cells with a serial dilution of the degrader compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[22]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 and Dmax values.[22][23]
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To confirm that the degrader induces the formation of a ternary complex between the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag).
-
Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex, with a GST-tag).
-
Degrader compound.
-
TR-FRET compatible buffer.
-
Europium-labeled anti-GST antibody (donor).
-
Allophycocyanin (APC)-labeled anti-His antibody (acceptor).
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in the assay buffer.
-
Assay Assembly: In a microplate, add the purified target protein, E3 ligase complex, and the degrader compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for ternary complex formation.
-
Antibody Addition: Add the Europium-labeled donor antibody and the APC-labeled acceptor antibody to the wells.
-
Second Incubation: Incubate in the dark at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex.
V. Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows for the discussed protein degradation technologies.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of Molecular Glue-induced protein degradation.
Caption: Mechanism of LYTAC-mediated protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Molecular Glues | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 13. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lyciatx.com [lyciatx.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. ATTEC - Profacgen [profacgen.com]
- 20. ATTECs | MCE [medchemexpress.cn]
- 21. ATTEC Technology - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Confirming Target Degradation by Conjugate 39: A Mass Spectrometry-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies to identify and validate the protein target of Conjugate 39 and to confirm its degradation. We present detailed experimental protocols and data interpretation strategies to objectively assess the efficacy and mechanism of action of this novel conjugate.
Introduction to Targeted Protein Degradation and the Role of Mass Spectrometry
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, often referred to as degraders or conjugates, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering a potentially more potent and durable therapeutic effect.
Mass spectrometry (MS)-based proteomics has become an indispensable tool in the development of targeted protein degraders.[3][4][5] It allows for the unbiased and quantitative assessment of the entire proteome, providing critical insights into a degrader's potency, selectivity, and mechanism of action.[4] This guide will focus on a multi-pronged MS-based approach to comprehensively characterize the effects of Conjugate 39.
Comparative Analysis of Mass Spectrometry Approaches
To robustly confirm target degradation by Conjugate 39, a combination of global and targeted proteomics, along with ubiquitin remnant profiling, is recommended. Each approach offers unique advantages for a comprehensive understanding.
| Mass Spectrometry Method | Primary Application for Conjugate 39 | Key Advantages | Limitations |
| Global Proteomics (Shotgun Proteomics) | Unbiased identification of the target(s) and off-target effects of Conjugate 39. | - Comprehensive, proteome-wide analysis.- Does not require prior knowledge of the target.- Identifies potential off-target liabilities.[4] | - Lower sensitivity for low-abundance proteins.- May not distinguish between direct and indirect effects on protein levels.[6] |
| Targeted Proteomics (e.g., PRM, SRM) | Highly sensitive and specific quantification of the degradation of a putative target protein identified by global proteomics. | - High sensitivity and specificity for selected proteins.[7]- Accurate and precise quantification.- Ideal for dose-response and time-course studies. | - Requires knowledge of the target protein and its peptides.- Limited to a small number of proteins per analysis. |
| Ubiquitin Remnant Profiling (di-Gly Proteomics) | Direct confirmation of the ubiquitin-proteasome pathway's involvement in the degradation of the target protein. | - Directly identifies ubiquitination sites on proteins.[8][9][10]- Provides mechanistic insight into the degrader's mode of action.[11][12]- Can identify substrates of specific E3 ligases.[13] | - Technically challenging enrichment process.- May not capture all ubiquitination events. |
Experimental Workflow and Protocols
A systematic workflow is crucial for the successful application of mass spectrometry to validate the activity of Conjugate 39. The following diagram illustrates the recommended experimental pipeline.
Caption: A stepwise workflow for the mass spectrometry-based analysis of Conjugate 39.
Detailed Experimental Protocol: Global Proteomics for Target Identification
This protocol outlines the steps for an initial screen to identify the protein target(s) of Conjugate 39.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., based on the presumed target space of Conjugate 39) in appropriate media.
-
Treat cells with either vehicle (e.g., DMSO) or a predetermined concentration of Conjugate 39 for a specified time (e.g., 24 hours). Include multiple biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors).
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Digest proteins overnight with sequencing-grade trypsin at 37°C.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the peptides and resuspend in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the Conjugate 39-treated samples compared to the vehicle control.
-
Detailed Experimental Protocol: Targeted Proteomics for Target Validation
Once a putative target is identified, this protocol can be used for precise quantification of its degradation.
-
Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the global proteomics protocol.
-
-
Peptide Selection and Method Development:
-
Select 2-3 unique, proteotypic peptides for the target protein that are readily detectable by mass spectrometry.
-
Synthesize stable isotope-labeled internal standard (SIS) peptides corresponding to the selected target peptides.
-
-
LC-MS/MS Analysis (Parallel Reaction Monitoring - PRM):
-
Spike a known amount of the SIS peptides into the digested samples.
-
Analyze the samples on a high-resolution mass spectrometer operating in PRM mode.
-
The mass spectrometer will be programmed to specifically isolate and fragment the target and SIS peptides.
-
-
Data Analysis:
-
Quantify the abundance of the endogenous target peptides by comparing their signal intensity to that of the corresponding SIS peptides.
-
Calculate the fold change in target protein abundance between vehicle and Conjugate 39-treated samples.
-
Detailed Experimental Protocol: Ubiquitin Remnant (di-Gly) Profiling
This protocol provides direct evidence of the ubiquitination of the target protein.
-
Cell Culture, Lysis, and Digestion:
-
Follow the same initial steps as for global proteomics.
-
-
di-Gly Peptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched di-Gly peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the ubiquitinated peptides and their corresponding proteins.
-
Look for an increase in the ubiquitination of the target protein in samples treated with Conjugate 39.
-
Mechanism of Action of Conjugate 39
The presumed mechanism of action for a degrader like Conjugate 39 is to induce the ubiquitination of its target protein, leading to its degradation by the proteasome.
Caption: Conjugate 39 facilitates the ubiquitination and subsequent degradation of the target protein.
Data Presentation: Quantitative Proteomics Results
The following table provides a template for summarizing the quantitative data obtained from a global proteomics experiment.
| Protein Accession | Gene Name | Description | Log2 Fold Change (Conjugate 39 / Vehicle) | p-value |
| P0C6X7 | TARGET_X | Putative Target Protein | -4.5 | < 0.001 |
| Q9Y243 | Protein A | Unrelated Protein | -0.2 | 0.85 |
| P60709 | Actin | Housekeeping Protein | 0.05 | 0.92 |
| ... | ... | ... | ... | ... |
A significant negative Log2 Fold Change with a low p-value for a specific protein would strongly indicate it is a target of Conjugate 39.
Conclusion
The combination of global proteomics, targeted proteomics, and ubiquitin remnant profiling provides a powerful and comprehensive strategy to identify the target of Conjugate 39, validate its degradation, and elucidate its mechanism of action. This multi-faceted approach, grounded in robust mass spectrometry techniques, is essential for the rigorous characterization of novel protein degraders and will significantly aid in their development as next-generation therapeutics.
References
- 1. Targeted Protein Degradation: Unlocking the Therapeutic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation | Biognosys [biognosys.com]
- 3. Targeted Protein Degraders | Bruker [bruker.com]
- 4. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome. | Semantic Scholar [semanticscholar.org]
- 9. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biophysical Assays for Measuring cIAP1 Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. The development of small molecule ligands that modulate cIAP1 activity, such as SMAC mimetics, requires robust and quantitative methods to assess their binding affinity. This guide provides a comparative overview of several biophysical assays commonly employed for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.
Comparison of Biophysical Assays for cIAP1 Ligand Binding
A variety of biophysical techniques are available to characterize the interaction between cIAP1 and its ligands. The choice of assay depends on factors such as the required throughput, the nature of the ligand, and the specific information desired (e.g., equilibrium binding constant, kinetics, or thermodynamics). The table below summarizes key quantitative data for popular assays used to measure the binding affinity of cIAP1 ligands.
| Assay Type | Principle | Typical Throughput | Quantitative Parameters | Reported cIAP1 Ligand Affinities (K_i, K_d, IC_50) |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger protein. | High | K_i, K_d, IC_50 | 1.1 nM - 5.04 µM[1][2] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by a binding event. | High | K_i, K_d, IC_50 | Sub-nanomolar to micromolar range[3] |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where binding brings donor and acceptor beads close, generating a chemiluminescent signal. | High | IC_50 | Micromolar range[4] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters. | Low | K_d, ΔH, ΔS, n (stoichiometry) | Nanomolar to micromolar range[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. | Medium | K_d, k_on, k_off | 14 nM - 370 nM[6] |
Signaling Pathway of cIAP1 in TNFα-induced NF-κB Activation
cIAP1 plays a crucial role in the Tumor Necrosis Factor alpha (TNFα) signaling pathway, which can lead to either cell survival through NF-κB activation or apoptosis. The following diagram illustrates the key events in the canonical NF-κB pathway mediated by cIAP1.
Caption: cIAP1-mediated ubiquitination of RIP1 in the TNFα signaling pathway.
Experimental Protocols and Workflows
This section provides detailed methodologies for the key biophysical assays used to measure the binding affinity of cIAP1 ligands.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled SMAC-based peptide (tracer) from the BIR3 domain of cIAP1 by a test compound. The binding of the small tracer to the larger cIAP1 protein slows its rotation, resulting in a high polarization signal. Unlabeled ligands compete with the tracer, leading to a decrease in polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP, 0.005% Tween 20.[7]
-
cIAP1-BIR3 Protein: Dilute purified cIAP1-BIR3 protein in assay buffer to a final concentration that gives an optimal assay window (typically 50 nM to 1 µM).[7]
-
Fluorescent Tracer: Use a SMAC-based peptide labeled with a fluorophore (e.g., rhodamine or fluorescein) at a concentration equal to its K_d for cIAP1-BIR3 (typically 20 nM).[7]
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of assay buffer to all wells.
-
Add 0.5 µL of test compound or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the cIAP1-BIR3 protein solution to all wells except for the "tracer only" controls.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
The inhibition constant (K_i) can be calculated from the IC_50 value using the Cheng-Prusoff equation, taking into account the tracer concentration and its K_d.[8]
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a competitive FP assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the binding of a cIAP1 ligand by competing with a fluorescently labeled tracer. The cIAP1 protein is typically tagged (e.g., with GST or His) and bound by a terbium (Tb)-labeled antibody (donor). A fluorescently labeled SMAC peptide (acceptor) binds to cIAP1, bringing the donor and acceptor into close proximity and allowing FRET to occur. Test compounds that bind to cIAP1 will displace the acceptor, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Select a buffer compatible with TR-FRET reagents (e.g., 50 mM HEPES, pH 7.5).
-
Tagged cIAP1 Protein: Use purified GST- or His-tagged cIAP1-BIR3 domain.
-
Donor Antibody: Use a Tb-labeled anti-GST or anti-His antibody.
-
Acceptor Ligand: Use a SMAC mimetic or peptide labeled with a suitable acceptor fluorophore (e.g., d2 or a red fluorophore).[9]
-
Test Compounds: Prepare serial dilutions in DMSO and then in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense test compounds or DMSO into the wells of a low-volume white plate.
-
Add the tagged cIAP1-BIR3 protein.
-
Add a pre-mixed solution of the Tb-labeled antibody and the fluorescently labeled acceptor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Normalize the data to controls (no inhibitor and no protein).
-
Plot the normalized ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC_50.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a competitive TR-FRET assay.
AlphaScreen Assay
Principle: This bead-based proximity assay involves a donor and an acceptor bead that are brought together through a specific biomolecular interaction. For cIAP1, one bead can be coated with a molecule that binds tagged cIAP1 (e.g., anti-GST antibody for GST-cIAP1), and the other bead can be coated with a molecule that binds a biotinylated SMAC peptide (e.g., streptavidin). When cIAP1 and the SMAC peptide interact, the beads come into close proximity, and excitation of the donor bead leads to a luminescent signal from the acceptor bead.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: A buffer compatible with AlphaScreen reagents.
-
Tagged cIAP1 Protein: Purified GST- or His-tagged cIAP1-BIR3.
-
Biotinylated Ligand: A biotinylated SMAC peptide.
-
Donor Beads: Streptavidin-coated donor beads.
-
Acceptor Beads: Anti-GST or Nickel Chelate acceptor beads.
-
Test Compounds: Serial dilutions in DMSO and then assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add test compounds or DMSO to the wells.
-
Add the tagged cIAP1 protein and the biotinylated ligand.
-
Incubate for a short period to allow for binding.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the binding of the test compound.
-
Normalize the data to controls.
-
Plot the signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC_50.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a competitive AlphaScreen assay.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the cIAP1 protein and the ligand extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Degas all solutions immediately before use to prevent air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the cIAP1 protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times that of the protein concentration.
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
A control experiment titrating the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine K_d, n, and ΔH. ΔG and ΔS can then be calculated.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an ITC experiment.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures binding events in real-time. The cIAP1 protein is immobilized on a sensor chip surface. When a ligand in solution flows over the surface and binds to the immobilized cIAP1, the change in mass at the surface alters the refractive index, which is detected as a change in the SPR signal.
Experimental Protocol:
-
Surface Preparation:
-
Immobilize purified cIAP1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-P+ buffer).[6]
-
Inject the ligand solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.
-
After each binding cycle, regenerate the sensor surface using a solution that removes the bound ligand without denaturing the immobilized protein (e.g., a low pH buffer).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for an SPR experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Binding affinities of naphthyl series SMAC mimetic compounds for BIR domains of cIAP1 and cIAP2a. - Public Library of Science - Figshare [plos.figshare.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Validating E3 Ligase Engagement: A Comparative Guide to cIAP1 Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, confirming the engagement of an E3 ligase by a novel therapeutic, such as a cIAP1 ligand-linker conjugate, is a critical step in targeted protein degradation. This guide provides a comprehensive comparison of methodologies to validate the interaction between these conjugates and the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase of significant interest in oncology and immunology.
This document outlines key experimental approaches, presents comparative data for cIAP1-targeting Proteolysis Targeting Chimeras (PROTACs) and other alternatives like SMAC mimetics, and provides detailed protocols for essential validation assays.
Performance Comparison: cIAP1 Ligand-Linker Conjugates vs. Alternatives
cIAP1 ligand-linker conjugates, a class of PROTACs, function by inducing proximity between cIAP1 and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Their performance is often compared to that of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, which are small molecules that antagonize Inhibitor of Apoptosis Proteins (IAPs) like cIAP1, leading to their auto-ubiquitination and degradation.[1][2]
Below are tables summarizing the performance of various cIAP1-targeting PROTACs and SMAC mimetics based on reported degradation potency (DC50) and binding affinity (Ki).
Table 1: Performance of cIAP1-Targeting PROTACs (SNIPERs)
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| SNIPER-3 | BCR-ABL | K562 | ~30,000 (at 8h) | [3] |
| SNIPER-4 | BCR-ABL | K562 | ~30,000 (at 24h) | [3] |
| SNIPER-5 | BCR-ABL | K562 | ~100 | [3] |
| SNIPER-7 | BRD4 | HeLa | <100 | [3] |
| SNIPER-8 | BRD4 | HeLa | <100 | [3] |
| SNIPER-12 | BTK | THP-1 | 182 ± 57 | [3] |
| SNIPER-46 | RIPK2 | Human PBMCs | pDC50 9.4 ± 0.2 | [3] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: Performance of SMAC Mimetics against cIAP1
| Compound | Assay Type | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Reference | |---|---|---|---|---| | SM-122 | Binding Affinity | 2.7 | 1.9 | 182 |[4] | | SM-164 | Binding Affinity | 0.31 | 1.1 | 0.56 |[4] | | Birinapant | Binding Affinity | ~1 | 5.3 | 41 |[5] | | LCL161 | Binding Affinity | 0.4 | 1 | 29 |[5] | | GDC-0152 | Binding Affinity | <1 | 1.6 | 17 |[5] |
Note: Ki (inhibition constant) represents the concentration of the compound required to produce half-maximum inhibition.
Experimental Workflows and Logical Relationships
The validation of cIAP1 engagement by ligand-linker conjugates involves a multi-faceted approach, starting from the initial design of the molecule to the confirmation of target degradation and downstream cellular effects.
Caption: Workflow for validating cIAP1 engagement.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of multiple signaling pathways, most notably the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.[6][7] Understanding this pathway is essential for interpreting the downstream consequences of cIAP1 engagement.
Caption: cIAP1's role in NF-κB signaling.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to validate cIAP1 engagement.
Western Blot for cIAP1 Degradation
This is a fundamental assay to quantify the reduction of cIAP1 protein levels upon treatment with a ligand-linker conjugate.[6]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the cIAP1 ligand-linker conjugate or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Target Ubiquitination
Co-IP is used to demonstrate the formation of the ternary complex (Target-PROTAC-cIAP1) and to detect the ubiquitination of the target protein.[6]
Protocol:
-
Cell Treatment: Treat cells with the cIAP1 ligand-linker conjugate and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against ubiquitin, the target protein, and cIAP1 to detect the ternary complex and ubiquitinated target.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][9]
Protocol:
-
Cell Treatment: Treat intact cells with the cIAP1 ligand-linker conjugate or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Detection: Analyze the amount of soluble cIAP1 at each temperature by Western blotting or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble cIAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
NanoBRET™ Assay for Cellular Target Engagement
NanoBRET™ is a proximity-based assay that can measure compound binding to a target protein in live cells in real-time.[10]
Protocol:
-
Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-cIAP1 fusion protein (the energy acceptor) in cells.
-
Cell Plating and Labeling: Plate the cells in a 96-well plate and label the HaloTag®-cIAP1 with a fluorescent ligand (the acceptor).
-
Compound Treatment: Add the cIAP1 ligand-linker conjugate at various concentrations.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increased BRET signal.
-
Data Analysis: Plot the BRET ratio as a function of compound concentration to determine the EC50 for ternary complex formation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of biomolecular interactions in real-time, including the formation of the ternary complex.[9][11][12][13]
Protocol:
-
Chip Preparation: Immobilize a purified cIAP1 protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a solution containing the cIAP1 ligand-linker conjugate over the chip surface to measure its binding kinetics to cIAP1 alone.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the purified target protein over the cIAP1-functionalized surface.
-
Data Acquisition and Analysis: Monitor the change in the SPR signal over time to determine the association (ka) and dissociation (kd) rate constants for both binary and ternary complex formation. The equilibrium dissociation constant (KD) can be calculated from these rates. Cooperativity can also be assessed by comparing the binding affinity of the PROTAC to cIAP1 in the presence and absence of the target protein.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[14][15][16]
Protocol:
-
Sample Preparation: Prepare highly purified and buffer-matched solutions of cIAP1 and the ligand-linker conjugate.
-
ITC Experiment:
-
Binary Titration: Titrate the ligand-linker conjugate into the sample cell containing cIAP1 to determine the thermodynamics of the binary interaction.
-
Ternary Titration: Titrate a pre-formed complex of the ligand-linker conjugate and the target protein into the cIAP1 solution to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding parameters. Comparing the thermodynamic signatures of binary and ternary binding can reveal the cooperativity of the system.
By employing a combination of these robust experimental approaches, researchers can confidently validate the engagement of cIAP1 by ligand-linker conjugates, providing a solid foundation for the development of novel targeted protein degraders.
References
- 1. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytoplasmic and Nuclear Functions of cIAP1 | MDPI [mdpi.com]
- 8. pelagobio.com [pelagobio.com]
- 9. aragen.com [aragen.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
A Comparative Guide to Linkers in IAP-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. Within this class of heterobifunctional molecules, those that recruit Inhibitor of Apoptosis (IAP) proteins as E3 ubiquitin ligases, often termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have garnered significant attention. A critical and often empirically optimized component of these molecules is the linker, which connects the target-binding ligand to the IAP E3 ligase recruiter. The composition, length, and rigidity of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[1][2]
This guide provides an objective comparison of different linker strategies for IAP-based PROTACs, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Central Role of the Linker in IAP-Based PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the IAP E3 ligase, and the PROTAC itself.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[3] The choice of linker also significantly impacts crucial physicochemical properties such as solubility and cell permeability, which are key determinants of a PROTAC's therapeutic potential.[4]
Comparative Analysis of Linker Performance in IAP-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]
The following table summarizes experimental data from various studies, comparing the performance of different linkers in IAP-based PROTACs targeting various proteins.
| Target Protein | IAP Ligand | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | Aminopyrazole derivative | PEG-based | Not specified | 182 ± 57 | >90 | THP-1 | [5] |
| CDK4/6 | Palbociclib | Not specified | Not specified | <100 | >77 | MM.1S | [5] |
| RIPK2 | Quinoline-based | PEG-based | ~20 | <100 | >95 | THP-1 | [6] |
| BRD4 | JQ1 | Alkyl/PEG | 12-15 | 50-200 | 80-95 | Various | [7][8] |
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and treatment times.
Key Considerations for Linker Design in IAP-based PROTACs:
-
Linker Length: The length of the linker is a critical parameter that must be optimized for each target-IAP ligase pair. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the target and the E3 ligase into close enough proximity for efficient ubiquitin transfer.[3]
-
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC.
-
Linker Rigidity: The introduction of rigid elements, such as cyclic structures, into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency.[1]
Visualizing the Molecular Logic and Experimental Processes
To better understand the mechanisms and workflows involved in the study of IAP-based PROTACs, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation and collect the supernatant.[9]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[9]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein levels to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Data Acquisition and Analysis:
Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay is used to detect and quantify the formation of the ternary complex (Target Protein - PROTAC - IAP E3 Ligase) in a homogeneous format.[11]
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when the ternary complex forms, resulting in a chemiluminescent signal. One protein is tagged (e.g., with GST) and captured by an acceptor bead, while the other protein is tagged (e.g., with FLAG) and captured by a donor bead.
-
General Protocol:
-
Prepare a mixture of the tagged target protein, the tagged IAP E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.[11]
-
Add the AlphaLISA acceptor beads and incubate to allow for binding.[11]
-
Add the AlphaLISA donor beads and incubate in the dark.[11]
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The intensity of the AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic hook effect may be observed at high PROTAC concentrations due to the formation of binary complexes.[11]
-
Conclusion
The rational design of the linker is a cornerstone of developing effective IAP-based PROTACs. A systematic evaluation of linker length, composition, and rigidity is crucial for optimizing the degradation potency and overall drug-like properties of these molecules. The comparative data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to navigate the complexities of linker design and accelerate the development of novel and potent protein-degrading therapeutics. As our understanding of the structural and dynamic nature of ternary complexes continues to evolve, so too will our ability to rationally design the next generation of highly effective IAP-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
Validating SNIPER Activity: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of crucial control experiments to validate the activity of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). SNIPERs are a class of chimeric molecules that induce the degradation of specific target proteins by hijacking Inhibitor of Apoptosis Proteins (IAPs) as E3 ubiquitin ligases.[1][2][3][4] Rigorous experimental validation is paramount to ensure that the observed protein knockdown is a direct consequence of the intended SNIPER-mediated degradation pathway and not due to off-target effects or other cellular mechanisms.
This guide outlines the necessary control experiments, provides detailed protocols, and presents data in a clear, comparative format. We will also compare the validation strategies for SNIPERs with other targeted protein degradation technologies.
The SNIPER Mechanism of Action
SNIPERs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an IAP E3 ligase (like cIAP1 or XIAP), and a linker connecting the two.[1][2][3] The formation of a ternary complex between the POI, the SNIPER, and the IAP facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.[4][5]
Caption: The SNIPER mechanism of action.
Core Control Experiments for SNIPER Validation
To rigorously validate SNIPER activity, a series of control experiments are essential. These experiments are designed to confirm target engagement, dependence on the ubiquitin-proteasome system, and the specific role of the recruited IAP E3 ligase.
Table 1: Summary of Key Control Experiments for SNIPER Validation
| Experiment | Objective | Methodology | Expected Outcome for Active SNIPER | Alternative Technologies |
| Inactive Control SNIPERs | To demonstrate that both target and E3 ligase engagement are required for degradation. | Synthesize two control SNIPERs: one with an inactive target-binding ligand and one with an inactive IAP-binding ligand. Treat cells and measure POI levels. | The inactive SNIPERs should not induce degradation of the POI. | PROTACs, Molecular Glues |
| Proteasome Inhibition | To confirm that POI degradation is mediated by the proteasome. | Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the SNIPER. Measure POI levels. | Proteasome inhibition should rescue the SNIPER-induced degradation of the POI. | PROTACs, Molecular Glues |
| IAP Knockdown/Knockout | To identify the specific IAP E3 ligase responsible for degradation. | Use siRNA or CRISPR to deplete cIAP1 and/or XIAP in cells before SNIPER treatment. Measure POI levels. | Knockdown of the relevant IAP should abrogate SNIPER-induced POI degradation. | N/A (Specific to IAP-based degraders) |
| Competitive Antagonism | To confirm that the SNIPER acts through binding to the target and the E3 ligase. | Co-treat cells with the SNIPER and an excess of the free target-binding ligand or the free IAP-binding ligand. Measure POI levels. | Excess free ligand should compete with the SNIPER and rescue POI degradation. | PROTACs |
| Transcriptional Analysis | To rule out that the SNIPER is affecting the transcription of the gene encoding the POI. | Treat cells with the SNIPER and measure the mRNA levels of the POI gene using RT-qPCR. | mRNA levels of the POI should remain unchanged after SNIPER treatment. | All protein degradation technologies |
| Time- and Concentration-Dependence | To characterize the degradation kinetics and potency of the SNIPER. | Treat cells with a range of SNIPER concentrations for a fixed time, or with a fixed concentration for various time points. Measure POI levels. | Degradation should be observed in a concentration- and time-dependent manner. A "hook effect" may be observed at high concentrations. | PROTACs, Molecular Glues |
Detailed Experimental Protocols
Inactive Control SNIPERs
Objective: To demonstrate the necessity of both target and IAP binding for SNIPER activity.
Protocol:
-
Synthesize two inactive control SNIPER molecules.[1][6]
-
Control 1 (Inactive Target Ligand): Replace the active target-binding ligand with a structurally similar but inactive analog (e.g., an enantiomer that does not bind the target).[1][6]
-
Control 2 (Inactive IAP Ligand): Modify the IAP-binding ligand to abolish its binding to IAPs (e.g., through N-methylation).[1][6]
-
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the active SNIPER, Control 1, Control 2, and a vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells, lyse them, and perform Western blotting to determine the protein levels of the POI. Use a loading control (e.g., GAPDH, β-actin) for normalization.
Caption: Workflow for the inactive control SNIPER experiment.
Proteasome Inhibition Assay
Objective: To confirm the degradation of the POI is dependent on the proteasome.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.[7]
-
Add the active SNIPER at a concentration known to cause significant degradation and co-incubate for the desired time.
-
Harvest the cells, lyse them, and perform Western blotting for the POI and a loading control.
IAP Knockdown/Knockout
Objective: To determine which IAP (cIAP1 or XIAP) is primarily responsible for the SNIPER-mediated degradation.[8]
Protocol:
-
Transfect cells with siRNAs targeting cIAP1, XIAP, or a non-targeting control siRNA.
-
After 48-72 hours, confirm the knockdown of cIAP1 and XIAP by Western blotting.
-
Treat the knockdown and control cells with the active SNIPER or a vehicle control.
-
Harvest the cells, lyse them, and perform Western blotting for the POI, cIAP1, XIAP, and a loading control.
Comparison with Other Degradation Technologies
The fundamental principles of validating targeted protein degraders are shared across different modalities. However, some control experiments are specific to the E3 ligase being recruited.
Table 2: Comparison of Control Experiments for Different Degrader Types
| Control Experiment | SNIPERs (IAP-based) | PROTACs (VHL/CRBN-based) | Molecular Glues (CRBN-based) |
| Inactive Degrader Controls | Essential. Inactivate IAP ligand and POI ligand separately. | Essential. Inactivate VHL/CRBN ligand and POI ligand separately. | Essential. Use a structurally related but inactive molecule. |
| Proteasome Inhibition | Essential. | Essential. | Essential. |
| E3 Ligase Knockdown | Essential. Knockdown of cIAP1 and/or XIAP. | Essential. Knockdown of VHL or CRBN. | Essential. Knockdown of CRBN. |
| Competitive Antagonism | Essential. Compete with free IAP ligand and free POI ligand. | Essential. Compete with free VHL/CRBN ligand and free POI ligand. | Less common due to the nature of the ternary complex stabilization. |
| Transcriptional Analysis | Essential. | Essential. | Essential. |
Logical Relationship of Control Experiments
The control experiments are designed to systematically dissect the SNIPER's mechanism of action, moving from general to more specific validation.
Caption: Logical flow of SNIPER validation experiments.
By systematically performing these control experiments, researchers can confidently validate the on-target activity of their SNIPER molecules and build a strong foundation for further drug development and biological studies.
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
Assessing the Selectivity of Novel Protein Degraders: A Comparative Analysis Featuring Conjugate 39
For Immediate Release
In the rapidly evolving field of targeted protein degradation (TPD), the precise evaluation of a degrader's selectivity is paramount to ensure therapeutic efficacy and minimize off-target effects. This guide provides a framework for researchers, scientists, and drug development professionals to assess the selectivity of novel degraders, using a hypothetical molecule, "Conjugate 39," as a case study. The performance of Conjugate 39 is compared against a well-characterized epidermal growth factor receptor (EGFR) degrader, MS39 (also known as compound 6), leveraging proteomics analysis.[1]
Targeted protein degradation is a promising therapeutic strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[2][3][4] Bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are at the forefront of this technology.[2][5] These molecules bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][6]
The selectivity of a degrader is a critical attribute, as off-target degradation can lead to unintended cellular consequences and toxicity.[7] Mass spectrometry (MS)-based proteomics has become an indispensable tool for comprehensively profiling the cellular effects of these degraders, allowing for the quantification of thousands of proteins to identify both on-target and off-target effects.[3][6][7]
Comparative Proteomics Analysis: Conjugate 39 vs. MS39
To illustrate the process of selectivity assessment, we present a comparative analysis of our investigational molecule, Conjugate 39, against the known EGFR degrader, MS39. Both compounds were profiled in HCC-827 non-small-cell lung cancer cells, which harbor an EGFR mutation. The following table summarizes the key findings from a global proteomics study.
| Target Protein | Conjugate 39 Degradation (%) | MS39 Degradation (%) | Key Off-Target Proteins (Conjugate 39) | Key Off-Target Proteins (MS39) |
| EGFR | >90% | ~50% [1] | Protein X, Protein Y | Minimal off-targets identified[1] |
| BTK | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| BRD4 | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| RBM39 | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Note: Data for Conjugate 39 is hypothetical and for illustrative purposes. Data for MS39 is based on published findings.[1]
The data indicates that while both Conjugate 39 and MS39 effectively degrade the intended target, EGFR, Conjugate 39 exhibits a higher degradation potency. However, the hypothetical data for Conjugate 39 also suggests potential off-target effects on Protein X and Protein Y, which would require further investigation and optimization. In contrast, global proteomic analyses of MS39 have shown it to be highly selective for EGFR.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics data. Below are the protocols for the key experiments cited in this guide.
Global Proteomics Analysis by Mass Spectrometry
This protocol outlines the steps for a label-free quantitative (LFQ) proteomics experiment to assess degrader selectivity.
1. Cell Culture and Treatment:
-
HCC-827 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are treated with either DMSO (vehicle control), Conjugate 39 (1 µM), or MS39 (1 µM) for 24 hours.
2. Cell Lysis and Protein Digestion:
-
After treatment, cells are washed with PBS and lysed in a buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentration is determined using a BCA assay.
-
An equal amount of protein from each condition is reduced, alkylated, and digested overnight with trypsin.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Digested peptides are desalted and separated by reverse-phase liquid chromatography.
-
Peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480).[6]
-
Data is acquired in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode.[6][8]
4. Data Analysis:
-
Raw MS data is processed using a software suite like MaxQuant or Spectronaut.
-
Peptide identification and protein quantification are performed against a human proteome database.
-
Label-free quantification (LFQ) intensities are used to determine the relative abundance of proteins across different treatment conditions.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon degrader treatment.
Visualizing the Process
Diagrams are essential for understanding the complex biological processes and experimental workflows involved in TPD research.
Caption: Mechanism of action for a bifunctional protein degrader.
Caption: Workflow for proteomics-based selectivity profiling.
Caption: Simplified EGFR signaling pathway targeted by degraders.
Alternative Degrader Technologies
While PROTACs represent a major class of protein degraders, several other innovative technologies are emerging, each with distinct mechanisms and potential advantages.[4]
-
Molecular Glues: These are small molecules that induce a new protein-protein interaction, often between a substrate and an E3 ligase, leading to the degradation of the substrate.[5]
-
Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane-bound proteins for degradation via the lysosomal pathway.[5][9]
-
Autophagy-Targeting Chimeras (AUTACs): These degraders utilize the autophagy pathway to clear protein aggregates and even damaged organelles.[4][9]
The choice of degrader technology depends on the nature of the target protein and the desired therapeutic outcome. The proteomics-based assessment of selectivity remains a cornerstone for the development of all these modalities.
Conclusion
The development of selective and potent protein degraders holds immense promise for treating a wide range of diseases. A thorough and unbiased assessment of a degrader's selectivity, as demonstrated here through a comparative proteomics approach, is a critical step in the drug discovery and development process. By employing rigorous experimental protocols and comprehensive data analysis, researchers can gain crucial insights into the on-target and off-target effects of their candidate molecules, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. researchgate.net [researchgate.net]
- 4. njbio.com [njbio.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. sapient.bio [sapient.bio]
- 9. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
